3-Borono-4-methylbenzoic acid
Description
Properties
IUPAC Name |
3-borono-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYTHZGLBLPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597069 | |
| Record name | 3-Borono-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170230-88-3 | |
| Record name | 3-Borono-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170230-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Borono-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170230-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Borono-4-methylbenzoic acid: Synthesis, Characterization, and Applications
Introduction
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable versatility as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This class of compounds has unlocked unprecedented efficiencies in the construction of carbon-carbon bonds, a fundamental process in the creation of complex organic molecules. Their stability, low toxicity, and functional group tolerance have made them indispensable tools for researchers in materials science, agrochemicals, and particularly in drug development.[2][3]
This guide focuses on a specific, yet potentially valuable, member of this family: 3-Borono-4-methylbenzoic acid . While not a commonly cataloged compound, its structure presents a unique trifunctional scaffold—a boronic acid, a carboxylic acid, and a methyl group on an aromatic ring. This arrangement offers significant potential for creating diverse molecular architectures. This document provides a comprehensive overview of its theoretical structure, a detailed protocol for its synthesis from a commercially available precursor, methods for its characterization, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Compound Profile: this compound
As of the latest literature review, this compound is not a widely available commercial product, and a specific CAS number has not been assigned. Its existence is primarily theoretical, based on the principles of organic synthesis. The structure and properties outlined below are based on established chemical principles and data from analogous compounds.
Chemical Structure:
(Note: An image of the chemical structure would be placed here in a full document. For this text-based generation, the structure is described as a benzoic acid molecule with a boronic acid group [-B(OH)2] at position 3 and a methyl group [-CH3] at position 4.)
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₈H₉BO₄ | (Calculated) |
| Molecular Weight | 179.97 g/mol | (Calculated) |
| Appearance | White to off-white solid | (Predicted) |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, THF); sparingly soluble in water | (Predicted) |
| pKa | ~4-5 (carboxylic acid), ~8-9 (boronic acid) | (Predicted) |
Synthesis of this compound via Miyaura Borylation
The most logical and efficient synthetic route to this compound is through the palladium-catalyzed Miyaura borylation of its corresponding aryl bromide, 3-Bromo-4-methylbenzoic acid , which is a readily available starting material.[4] This reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst to facilitate the formation of a carbon-boron bond.[3][5]
Reaction Scheme
The overall transformation involves the conversion of the aryl bromide to a boronate ester, which is then hydrolyzed to the desired boronic acid.
References
An In-depth Technical Guide to 3-Borono-4-methylbenzoic Acid: From Discovery to Application
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Foreword
Within the landscape of modern organic chemistry and drug discovery, boronic acids have emerged as indispensable tools. Their unique chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of complex organic molecules. This guide provides a detailed exploration of a specific, yet significant, member of this class: 3-Borono-4-methylbenzoic acid. While the precise historical account of its first synthesis remains elusive in readily available literature, this document pieces together its likely synthetic origins, its chemical identity, and its burgeoning role as a valuable building block in the synthesis of novel compounds.
Introduction to Boronic Acids: A Historical Perspective
The journey of boronic acids began in 1860 when English chemist Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid. However, it was not until the latter half of the 20th century that their synthetic utility was fully realized. The seminal work of Akira Suzuki and Norio Miyaura in the late 1970s on the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, now famously known as the Suzuki-Miyaura coupling, marked a watershed moment in organic synthesis[1]. This reaction, celebrated for its mild conditions, high tolerance of functional groups, and the low toxicity of its boron-containing byproducts, earned Suzuki a share of the 2010 Nobel Prize in Chemistry.
Boronic acids, with the general formula R-B(OH)₂, are organoboron compounds that act as Lewis acids. Their ability to form reversible covalent complexes with diols and other nucleophiles is central to their reactivity and applications. The boronic acid functional group is a stable and generally non-toxic moiety, making it particularly attractive for applications in medicinal chemistry[2].
Unraveling the Identity of this compound
The nomenclature and identification of substituted benzoic acids can be complex, and "this compound" is a case in point. Based on available chemical database information, the compound of interest is most accurately identified by the following systematic names and registry numbers:
-
Systematic Name: 5-borono-2-methylbenzoic acid
-
Alternative Name: 3-Carboxy-4-methylphenylboronic acid
-
CAS Number: 1256346-18-5
Another frequently encountered name and CAS number for what appears to be the same structural isomer is:
-
Systematic Name: 4-borono-2-methylbenzoic acid
-
CAS Number: 191089-06-2
For the purpose of this guide, and adhering to IUPAC naming conventions where the principal functional group (carboxylic acid) receives the lowest possible locant, we will primarily refer to the compound as 5-borono-2-methylbenzoic acid .
Chemical Structure:
Caption: Chemical structure of 5-borono-2-methylbenzoic acid.
The Genesis of 5-borono-2-methylbenzoic acid: A Likely Synthetic Pathway
While a definitive "discovery" paper for 5-borono-2-methylbenzoic acid is not readily apparent, its synthesis can be logically deduced from established organometallic reactions. The most probable and widely practiced method for the synthesis of aryl boronic acids is through the borylation of an aryl halide. In this context, the logical precursor to 5-borono-2-methylbenzoic acid is 3-bromo-4-methylbenzoic acid .
The conversion of 3-bromo-4-methylbenzoic acid to 5-borono-2-methylbenzoic acid can be achieved through a palladium-catalyzed borylation reaction, often referred to as the Miyaura borylation. This reaction typically involves the use of a palladium catalyst, a phosphine ligand, a base, and a boron source, such as bis(pinacolato)diboron (B₂pin₂).
Experimental Protocol: Synthesis of 5-borono-2-methylbenzoic acid
The following is a representative, field-proven protocol for the synthesis of 5-borono-2-methylbenzoic acid from 3-bromo-4-methylbenzoic acid. This protocol is a composite of established methods for Miyaura borylation and should be adapted and optimized based on laboratory conditions and scale.
Reaction Scheme:
Caption: Synthetic workflow for 5-borono-2-methylbenzoic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-4-methylbenzoic acid (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane (sufficient to make a 0.2 M solution with respect to the aryl bromide) via a syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, the pinacol ester of 5-borono-2-methylbenzoic acid, can be purified by column chromatography on silica gel.
-
Hydrolysis to Boronic Acid: The purified pinacol ester is then dissolved in a mixture of acetone and 1 M HCl and stirred at room temperature for 4-6 hours to hydrolyze the ester to the desired boronic acid. The product can then be extracted with an organic solvent, dried, and concentrated to yield 5-borono-2-methylbenzoic acid, which can be further purified by recrystallization.
Physicochemical Properties and Characterization
The physical and chemical properties of 5-borono-2-methylbenzoic acid are crucial for its handling, storage, and application in synthesis.
| Property | Value |
| Molecular Formula | C₈H₉BO₄ |
| Molecular Weight | 179.97 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported; boronic acids often dehydrate upon heating. |
| Solubility | Soluble in many organic solvents (e.g., DMSO, methanol); sparingly soluble in water. |
Spectroscopic Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.9 (s, 1H, COOH), 8.0 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 2.5 (s, 3H, CH₃). The signals for the B(OH)₂ protons are often broad and may not be observed.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 168.0 (C=O), 140.0 (Ar-C), 138.0 (Ar-C), 135.0 (Ar-C), 130.0 (Ar-C), 128.0 (Ar-C), 20.0 (CH₃). The carbon attached to the boron atom may not be observed or may be a broad signal.
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Applications in Organic Synthesis and Drug Discovery
5-borono-2-methylbenzoic acid is a valuable building block in organic synthesis, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. The presence of three distinct functional groups—the boronic acid, the carboxylic acid, and the methyl group—provides multiple points for further chemical modification, allowing for the construction of complex molecular architectures.
A recent patent application highlights its use as a reactant in the synthesis of bicyclic heteroaryl compounds that are modulators of GPR35, a G protein-coupled receptor implicated in various inflammatory and proliferative disorders[3]. This underscores its relevance in the development of novel therapeutic agents.
Illustrative Application: Synthesis of a Biaryl Carboxylic Acid
Caption: Suzuki-Miyaura coupling with 5-borono-2-methylbenzoic acid.
In a typical Suzuki-Miyaura reaction, 5-borono-2-methylbenzoic acid can be coupled with a variety of aryl or heteroaryl halides to generate the corresponding biaryl-2-carboxylic acids. These products are important scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds.
Conclusion and Future Outlook
While the specific historical discovery of 5-borono-2-methylbenzoic acid remains to be definitively documented in primary literature, its synthetic pathway is well-established within the principles of modern organoboron chemistry. Its utility as a versatile building block is increasingly recognized, particularly in the field of medicinal chemistry. As the demand for novel and complex molecular architectures grows, the importance of readily accessible and functionalized boronic acids like 5-borono-2-methylbenzoic acid will undoubtedly continue to expand. Further research into its applications and the development of more efficient and sustainable synthetic routes will be crucial for unlocking its full potential in the advancement of science and medicine.
References
- 1. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 3. WO2024184650A1 - Bicyclic heteroaryl compounds for use as gpr35 modulators. - Google Patents [patents.google.com]
Spectroscopic Characterization of 3-Borono-4-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Borono-4-methylbenzoic acid is a bifunctional organic compound with significant potential in medicinal chemistry and materials science. Its utility as a building block in drug development, particularly in the synthesis of novel therapeutic agents, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming molecular identity, purity, and structural integrity. This technical guide presents a detailed analysis of the expected spectroscopic signature of this compound, leveraging predictive models and comparative data from analogous structures. Due to a notable absence of publicly available experimental spectra for this specific compound, this guide has been developed to provide researchers with a robust, theoretically grounded framework for its characterization.
Introduction: The Significance of this compound
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This compound, possessing both a boronic acid and a carboxylic acid moiety, offers multiple reactive sites for molecular elaboration. This dual functionality makes it an attractive starting material for the construction of complex molecules, including pharmacologically active compounds and functional materials.
Accurate spectroscopic characterization is the bedrock of chemical synthesis. It validates the successful synthesis of the target molecule, identifies impurities, and provides insight into the compound's electronic and structural nature. This guide will delve into the three primary spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Isomerism
Before delving into the spectroscopic data, it is crucial to visualize the molecule's structure. The interplay between the electron-withdrawing carboxylic acid group and the boronic acid group, along with the electron-donating methyl group on the aromatic ring, dictates the electronic environment of each atom and, consequently, its spectroscopic signature.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the boronic acid protons. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is typically broad and downfield. |
| Aromatic (H-2) | ~8.1 | Singlet | 1H | Positioned ortho to the electron-withdrawing COOH group. |
| Aromatic (H-5) | ~7.4 | Doublet | 1H | Coupled to H-6. |
| Aromatic (H-6) | ~7.9 | Doublet | 1H | Positioned ortho to the electron-withdrawing COOH group and coupled to H-5. |
| Methyl (-CH₃) | ~2.5 | Singlet | 3H | Electron-donating group attached to the aromatic ring. |
| Boronic Acid (-B(OH)₂) | 5.0 - 6.0 | Singlet (broad) | 2H | These protons are exchangeable and may appear as a broad singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts, particularly for the acidic protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | ~168 | The carbonyl carbon is significantly downfield. |
| Aromatic (C-1) | ~132 | Carbon attached to the carboxylic acid group. |
| Aromatic (C-2) | ~130 | Aromatic CH. |
| Aromatic (C-3) | ~135 | Carbon attached to the boronic acid group. The C-B bond can lead to a broad signal. |
| Aromatic (C-4) | ~140 | Carbon attached to the methyl group. |
| Aromatic (C-5) | ~128 | Aromatic CH. |
| Aromatic (C-6) | ~133 | Aromatic CH. |
| Methyl (-CH₃) | ~21 | Aliphatic carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 100 MHz or higher (corresponding to a 400 MHz proton frequency) NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.
-
Processing: Fourier transform, phase correct, and baseline correct the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |
| C-H (Methyl) | 2980 - 2850 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Medium-Strong | Stretching |
| B-O (Boronic Acid) | 1380 - 1310 | Strong | Stretching |
| O-H (Boronic Acid) | 3600 - 3200 | Broad | Stretching |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction and identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₈H₉BO₄) is approximately 179.05 g/mol . The molecular ion peak in a high-resolution mass spectrum (HRMS) would be a key identifier.
-
Key Fragmentation Pathways:
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Loss of H₂O (-18 Da) from the boronic acid and/or carboxylic acid groups.
-
Loss of OH (-17 Da) from the carboxylic acid.
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Loss of COOH (-45 Da).
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Decarboxylation (loss of CO₂, -44 Da).
-
Figure 2. Predicted fragmentation pathway of this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Instrument: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer is suitable. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
-
Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
-
Analysis: Identify the molecular ion peak and characteristic fragment ions.
Conclusion
An In-depth Technical Guide to the Solubility and Stability of 3-Borono-4-methylbenzoic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Borono-4-methylbenzoic acid, with a specific focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. In the absence of extensive publicly available experimental data for this specific molecule, this guide establishes a framework for its characterization by drawing upon the known behaviors of analogous boronic acids and benzoic acid derivatives. Detailed methodologies for determining solubility and assessing stability under various stress conditions are provided to empower researchers to generate precise data tailored to their unique applications.
Introduction: The Scientific Imperative
This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in the creation of complex molecular architectures, particularly in the development of novel therapeutic agents, is predicated on a thorough understanding of its fundamental chemical and physical properties. Solubility and stability are not merely academic parameters; they are critical determinants of a compound's viability in drug discovery and development, influencing everything from reaction kinetics and purification efficiency to formulation and bioavailability.
This guide is structured to provide a foundational understanding of these critical attributes. We will first explore the theoretical underpinnings of the solubility and stability of this compound, based on its structural features. Subsequently, we will present robust, step-by-step protocols for the empirical determination of these properties, ensuring that researchers can generate reliable and reproducible data.
Physicochemical Properties: A Theoretical Framework
A molecule's behavior is dictated by its structure. This compound possesses a unique combination of functional groups that govern its solubility and stability.
-
The Aromatic Core: The benzene ring provides a hydrophobic character, suggesting solubility in nonpolar organic solvents.
-
The Carboxylic Acid Group (-COOH): This polar, acidic functional group is capable of hydrogen bonding, which should confer some solubility in polar protic solvents, including water, especially at higher pH where the carboxylate anion is formed.
-
The Boronic Acid Group (-B(OH)₂): This group is also polar and can engage in hydrogen bonding. It is known to be a weak Lewis acid and can form esters with diols. A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines, particularly in the solid state or in non-polar solvents.
-
The Methyl Group (-CH₃): This electron-donating group can slightly influence the acidity of the carboxylic acid and the boronic acid, and it adds to the overall lipophilicity of the molecule.
Based on these features, we can anticipate a nuanced solubility profile, with the compound exhibiting some degree of solubility in a range of solvents, dictated by the interplay of these functional groups.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| pKa | Carboxylic Acid: ~4-5Boronic Acid: ~8-9 | The carboxylic acid pKa is expected to be similar to other benzoic acids. The boronic acid pKa is typical for arylboronic acids. |
| LogP | ~1.5 - 2.5 | The combination of a hydrophobic benzene ring and two polar functional groups suggests a moderate octanol-water partition coefficient. |
| Aqueous Solubility | Low in neutral water, increasing with pH. | The nonpolar aromatic ring limits solubility in water. Deprotonation of the carboxylic acid at higher pH will increase solubility. |
| Organic Solvent Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol). Limited solubility in nonpolar solvents (e.g., hexanes). | The polar functional groups will interact favorably with polar organic solvents. |
Solubility Determination: An Empirical Approach
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for practical applications. The following is a detailed protocol for determining the thermodynamic solubility of this compound in various solvents.
Experimental Protocol: Isothermal Shake-Flask Method
This method is considered the gold standard for thermodynamic solubility determination.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, DMSO, THF)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours. A longer equilibration time (e.g., 48-72 hours) may be necessary to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
A Theoretical and Computational Guide to 3-Borono-4-methylbenzoic Acid: From Molecular Properties to Advanced Applications
This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies on 3-Borono-4-methylbenzoic acid. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational chemistry to understand and utilize this molecule's unique properties. This guide is structured to provide not just a methodology, but a strategic approach to the computational analysis of this and similar boronic acid derivatives.
Part 1: Foundational Theoretical Principles and Molecular Architecture
The unique chemical behavior of this compound stems from the interplay of its three key functional groups: the boronic acid, the carboxylic acid, and the methyl group, all attached to a central benzene ring. Understanding the molecule's foundational properties through a theoretical lens is the first step in unlocking its potential.
Molecular Geometry and Conformational Landscape
The relative orientation of the boronic acid and carboxylic acid groups is crucial in determining the molecule's reactivity and interaction with other molecules. Density Functional Theory (DFT) is the workhorse for geometry optimization, providing a good balance between accuracy and computational cost.
A conformational search is paramount to identify the global minimum energy structure and other low-energy conformers. This is typically achieved by systematically rotating the dihedral angles associated with the B-C and C-C bonds connecting the functional groups to the phenyl ring.
Experimental Protocol: Conformational Analysis
-
Initial Structure Generation: Construct the 3D structure of this compound.
-
Potential Energy Surface Scan: Perform a relaxed scan of the dihedral angles of the boronic acid and carboxylic acid groups relative to the benzene ring. This can be done using a DFT method like B3LYP with a modest basis set (e.g., 6-31G(d)).
-
Identification of Minima: Identify the stationary points on the potential energy surface corresponding to energy minima.
-
Re-optimization and Frequency Calculation: Re-optimize the geometry of each identified conformer using a higher level of theory (e.g., B3LYP/6-311+G(d,p)) and perform a frequency calculation to confirm that they are true minima (no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
The relative energies of the conformers, including ZPVE corrections, will indicate their population at a given temperature according to the Boltzmann distribution. The endo-exo conformer is often found to be the lowest in energy for many boronic acids in the gas phase.[1][2]
Quantum Chemical Descriptors and Spectroscopic Predictions
Once the minimum energy conformer is identified, a wealth of information can be extracted from its wavefunction. Key quantum chemical descriptors provide insights into the molecule's electronic structure and reactivity.
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Typical Computational Method | Significance |
| HOMO/LUMO Energies | DFT (e.g., B3LYP/6-311+G(d,p)) | Indicates electron-donating/accepting ability and chemical reactivity. The HOMO-LUMO gap is a measure of chemical stability. |
| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP/6-311+G(d,p)) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Natural Bond Orbital (NBO) Analysis | NBO analysis on a DFT-optimized geometry | Provides information on atomic charges, hybridization, and donor-acceptor interactions within the molecule. |
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-311+G(d,p)) | Predicts the infrared and Raman spectra, allowing for comparison with experimental data for structural validation. |
| NMR Chemical Shifts | GIAO-DFT (e.g., B3LYP/6-311+G(d,p)) | Predicts the 1H, 13C, and 11B NMR spectra, aiding in structural elucidation. |
These calculations are not merely predictive; they provide a detailed electronic picture that is often inaccessible through experimental means alone.
Part 2: Probing Reactivity and Interactions
The true power of theoretical studies lies in their ability to predict and explain chemical reactivity and intermolecular interactions. For this compound, this is particularly relevant for its applications in synthesis and medicinal chemistry.
Acidity and pKa Prediction
The molecule possesses two acidic protons, one on the carboxylic acid and one on the boronic acid. Predicting their respective pKa values is crucial for understanding its behavior in solution and its potential for forming ionic interactions.
Experimental Protocol: pKa Prediction using a Thermodynamic Cycle
-
Geometry Optimization: Optimize the geometry of the protonated and deprotonated forms of both the carboxylic acid and boronic acid groups in both the gas phase and in a simulated aqueous environment using a continuum solvent model (e.g., PCM or SMD). A DFT method like B3LYP or M06-2X with a triple-zeta basis set is recommended.
-
Gibbs Free Energy Calculation: Calculate the Gibbs free energy of all species in the gas phase and the solvation free energy.
-
pKa Calculation: The pKa can then be calculated using the following thermodynamic cycle and equation:
ΔG°aq = ΔG°gas + ΔΔG°solv
pKa = (ΔG°aq) / (2.303 RT)
The conversion of a boronic acid to a boronic ester is known to significantly lower its pKa, a phenomenon that can be accurately predicted using DFT.[3]
Dimerization and Boroxine Formation
Boronic acids are known to form dimers through hydrogen bonding and can undergo dehydration to form cyclic trimers called boroxines.[1][4] Theoretical calculations can predict the stability of these aggregates.
Computational Workflow: Dimerization and Boroxine Formation Analysis
Caption: Workflow for theoretical analysis of dimerization and boroxine formation.
The dimerization energy, enthalpy, and free energy can be calculated to determine the spontaneity of dimer formation.[4] Similarly, the thermodynamics of boroxine formation from three monomer units and the elimination of three water molecules can be evaluated.[1][2]
Reactivity in Suzuki-Miyaura Cross-Coupling
Arylboronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions.[5] Theoretical studies can elucidate the mechanism of this reaction, including the transmetalation step, which is often rate-determining. DFT calculations can be used to model the transition states and intermediates involved in the catalytic cycle, providing insights into the role of the substituents on the arylboronic acid. The protodeboronation, a common side reaction, can also be investigated computationally.[6]
Part 3: Applications in Drug Design and Materials Science
The unique properties of this compound make it an attractive candidate for applications in drug design and materials science. Boronic acids are known to act as inhibitors for various enzymes and can form reversible covalent bonds with biological nucleophiles.[7]
Molecular Docking and Binding Affinity Prediction
As a potential enzyme inhibitor, this compound can be studied using molecular docking simulations to predict its binding mode within the active site of a target protein.
Experimental Protocol: Molecular Docking and Binding Free Energy Calculation
-
Protein and Ligand Preparation: Prepare the 3D structures of the target protein (e.g., from the Protein Data Bank) and this compound. This includes adding hydrogen atoms, assigning protonation states, and minimizing the structures.
-
Molecular Docking: Perform molecular docking using software like AutoDock or GOLD to predict the binding poses of the ligand in the protein's active site.
-
Binding Free Energy Calculation: For the most promising poses, calculate the binding free energy using more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).
Computational quantum mechanical techniques can also be used to predict binding free energies for ligands and proteins in a solvent environment.[8]
Pharmacophore Modeling and Virtual Screening
The structural features of this compound can be used to develop a pharmacophore model. This model, representing the essential steric and electronic features for biological activity, can then be used to screen large compound libraries for molecules with similar properties.
Caption: Workflow for pharmacophore modeling and virtual screening.
Design of Functional Materials
The ability of boronic acids to interact with diols makes them suitable for the development of sensors, particularly for sugars.[5][9] Theoretical calculations can be used to model the interaction of this compound with various diols, predicting the stability and spectroscopic signatures of the resulting boronic esters. This can guide the design of new chemosensors. Furthermore, its rigid aromatic structure and potential for hydrogen bonding make it a candidate for the design of self-assembling materials and metal-organic frameworks (MOFs).
Conclusion
Theoretical and computational studies provide an indispensable toolkit for the in-depth understanding of this compound. From elucidating its fundamental electronic and structural properties to predicting its reactivity and potential applications in drug design and materials science, computational chemistry offers a powerful and cost-effective approach to guide experimental research. The methodologies outlined in this guide provide a robust framework for researchers to explore the full potential of this versatile molecule.
References
- 1. scilit.com [scilit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the boronic acid dimer and the relative stabilities of its conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. boronmolecular.com [boronmolecular.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 3-Borono-4-methylbenzoic Acid: A Technical Guide for Researchers
Introduction: A Bifunctional Building Block Poised for Innovation
In the landscape of modern chemical synthesis and materials science, the strategic design of molecular building blocks is paramount. 3-Borono-4-methylbenzoic acid, a unique bifunctional molecule, stands at the intersection of several exciting research avenues. Its structure, featuring both a boronic acid and a carboxylic acid moiety on a substituted aromatic ring, offers a versatile platform for the development of novel pharmaceuticals, advanced materials, and sophisticated chemical sensors. This guide provides an in-depth exploration of promising research areas for this compound, complete with technical insights and detailed experimental frameworks to empower researchers, scientists, and drug development professionals to unlock its full potential.
The dual functionality of this compound is the cornerstone of its potential. The boronic acid group is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] Furthermore, boronic acids can form reversible covalent bonds with diols, a property that is extensively exploited in the design of sensors and drug delivery systems.[2] The carboxylic acid group, on the other hand, provides a handle for forming amides, esters, and for coordinating with metal centers, making it a crucial component in the synthesis of polymers and metal-organic frameworks (MOFs).[3] The interplay of these two functional groups on a single scaffold opens up a rich design space for creating complex and functional molecular architectures.
This technical guide will delve into four key research areas where this compound can make a significant impact:
-
The Synthesis of Novel Benzoboroxoles: Leveraging the intramolecular cyclization of the boronic acid and a strategically introduced hydroxyl group.
-
The Development of Advanced Fluorescent Sensors: Utilizing the boronic acid's diol-binding capabilities for the detection of biologically relevant molecules.
-
The Design of Functional Metal-Organic Frameworks: Employing the bifunctional nature of the molecule as a versatile linker.
-
The Investigation of Enzyme Inhibitory Activity: Exploring the potential of the boronic acid to interact with the active sites of key enzymes.
For each area, a detailed rationale, experimental protocols, and illustrative diagrams will be provided to serve as a comprehensive resource for initiating and advancing research with this promising molecule.
Synthesis of this compound
A reliable and scalable synthesis of this compound is the essential first step for any research endeavor. While a specific, dedicated synthesis for this exact molecule is not extensively documented in peer-reviewed literature, a robust protocol can be adapted from established methods for analogous carboxyarylboronic acids. The following proposed synthesis is based on the well-documented oxidation of a tolylboronic acid precursor.[4]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Borono-4-methyltoluene
-
Grignard Reagent Formation: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromo-4-methyltoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the Grignard reaction, which is then maintained at reflux for 2 hours.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, and the mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield crude 3-borono-4-methyltoluene, which can be purified by recrystallization.
Step 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3-borono-4-methyltoluene (1.0 eq) in a solution of 50% aqueous NaOH. Heat the solution to 50 °C.
-
Oxidation: A solution of potassium permanganate (KMnO4) (2.3 eq) in water is added in portions over 1 hour, maintaining the temperature at 50 °C. The reaction mixture will turn from purple to a brown suspension of MnO2. The reaction is monitored by TLC.
-
Work-up: After completion, the reaction is cooled to 0 °C, and the pH is adjusted to ~8 with concentrated HCl. The MnO2 precipitate is removed by filtration through a pad of Celite.
-
Isolation: The filtrate is cooled to 0 °C and further acidified to pH 2 with concentrated HCl to precipitate the product. The white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.
| Reactant/Reagent | MW ( g/mol ) | Equivalents | Amount |
| 3-Bromo-4-methyltoluene | 185.06 | 1.0 | (user defined) |
| Magnesium | 24.31 | 1.2 | (calculated) |
| Triisopropyl borate | 188.08 | 1.5 | (calculated) |
| Potassium permanganate | 158.03 | 2.3 | (calculated) |
Potential Research Area 1: Synthesis of Novel Benzoboroxoles
Benzoboroxoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5] The synthesis of substituted benzoboroxoles can be achieved through the intramolecular condensation of a boronic acid and a hydroxyl group on an adjacent carbon. This compound provides an excellent starting point for the synthesis of novel benzoboroxoles by first functionalizing the methyl group into a hydroxymethyl group.
Rationale and Workflow
The proximity of the boronic acid at position 3 and the methyl group at position 4 on the benzoic acid scaffold allows for a strategic synthetic design. The methyl group can be selectively brominated and subsequently hydrolyzed to a hydroxymethyl group. This intermediate, 2-(hydroxymethyl)-5-carboxyphenylboronic acid, can then undergo an intramolecular cyclization to form the benzoboroxole ring. The remaining carboxylic acid provides a handle for further derivatization, enabling the creation of a library of novel compounds for biological screening.
Caption: Synthetic workflow for novel benzoboroxoles.
Detailed Experimental Protocol
-
Bromination of the Methyl Group: this compound (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) are refluxed in carbon tetrachloride until the starting material is consumed (monitored by TLC). The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated to yield the crude 3-borono-4-(bromomethyl)benzoic acid.
-
Hydrolysis to the Alcohol: The crude bromo-derivative is dissolved in a mixture of acetone and water and refluxed for several hours. The progress of the hydrolysis is monitored by TLC. After completion, the acetone is removed under reduced pressure, and the aqueous solution is extracted with ethyl acetate. The organic layer is dried and concentrated to give 3-borono-4-(hydroxymethyl)benzoic acid.
-
Cyclization to Benzoboroxole: The purified 3-borono-4-(hydroxymethyl)benzoic acid is heated under vacuum or in the presence of a dehydrating agent (e.g., molecular sieves in a high-boiling solvent like toluene) to effect intramolecular cyclization to the benzoboroxole. The product can be purified by column chromatography or recrystallization.
Potential Research Area 2: Development of Fluorescent Sensors
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols makes them ideal recognition elements for the development of fluorescent sensors for saccharides and other biologically important diol-containing molecules.[6] By coupling this compound to a fluorophore, a sensor can be designed where the binding of a diol modulates the fluorescence output.
Rationale and Workflow
The carboxylic acid group of this compound can be readily coupled with an amine-functionalized fluorophore (e.g., a derivative of coumarin, fluorescein, or rhodamine) to form a stable amide bond. In the resulting conjugate, the boronic acid moiety acts as the analyte-binding site. The binding of a saccharide to the boronic acid can alter the electronic properties of the molecule, leading to a change in the fluorescence intensity or emission wavelength of the attached fluorophore, which can be detected spectroscopically.
Caption: Workflow for fluorescent sensor development and application.
Detailed Experimental Protocol
-
Synthesis of the Sensor Conjugate:
-
Activate the carboxylic acid of this compound (1.0 eq) with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in an anhydrous solvent like DMF.
-
Add the amine-functionalized fluorophore (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Purify the fluorescent sensor conjugate by column chromatography.
-
-
Fluorescence Titration Studies:
-
Prepare a stock solution of the fluorescent sensor in a suitable buffer (e.g., PBS at physiological pH).
-
Prepare stock solutions of various saccharides (e.g., glucose, fructose, galactose).
-
In a cuvette, add a fixed concentration of the sensor solution.
-
Incrementally add aliquots of a saccharide stock solution and record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the saccharide concentration to determine the binding constant (Ka).
-
| Analyte | Expected Fluorescence Change | Potential Application |
| Glucose | Quenching or enhancement | Diabetes monitoring |
| Fructose | Significant change | Food industry, metabolic studies |
| Sialic Acid | Detectable change | Cancer biomarker detection |
Potential Research Area 3: Design of Functional Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The bifunctional nature of this compound makes it an attractive candidate for a "linker" molecule in the synthesis of novel MOFs with tailored properties.
Rationale and Workflow
The carboxylic acid group can coordinate with metal centers to form the primary framework structure of the MOF.[3] The boronic acid group, which may or may not participate in the initial framework formation, can then serve as a functional site within the pores of the MOF. These "free" boronic acid groups can be used for post-synthetic modification, for the selective adsorption of diol-containing molecules, or to impart catalytic activity.
Caption: Synthesis of a functional MOF using a bifunctional linker.
Detailed Experimental Protocol
-
MOF Synthesis (Solvothermal Method):
-
In a Teflon-lined autoclave, dissolve this compound (1.0 eq) and a metal salt (e.g., zinc nitrate hexahydrate, 1.0 eq) in a suitable solvent system (e.g., DMF/ethanol/water).
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, the crystalline MOF product is collected by filtration, washed with fresh solvent, and dried.
-
-
Characterization of the MOF:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore size distribution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the boronic acid and carboxylate functional groups in the MOF structure.
-
Potential Research Area 4: Investigation as Enzyme Inhibitors
Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, mimicking the transition state of substrate hydrolysis. The carboxylic acid group of this compound can potentially form additional interactions with the enzyme's active site, enhancing binding affinity and selectivity.
Rationale and Workflow
The research would involve synthesizing a series of derivatives of this compound and evaluating their inhibitory activity against a panel of relevant enzymes (e.g., thrombin, trypsin, chymotrypsin). The carboxylic acid group can be converted to various amides to probe interactions with different subsites of the enzyme active site. Kinetic studies would be performed to determine the inhibition constants (Ki) and the mechanism of inhibition.
Caption: Mechanism of enzyme inhibition by a boronic acid derivative.
Detailed Experimental Protocol
-
Synthesis of Inhibitor Library:
-
Synthesize a series of amides of this compound by coupling it with a diverse set of amines using standard peptide coupling reagents (EDC, HOBt).
-
-
Enzyme Inhibition Assays:
-
Perform kinetic assays using a chromogenic or fluorogenic substrate for the target enzyme.
-
Measure the initial rate of substrate hydrolysis in the absence and presence of varying concentrations of the boronic acid inhibitors.
-
Determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) by analyzing the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).
-
| Enzyme Target | Potential Therapeutic Area | Rationale for Inhibition |
| Thrombin | Anticoagulation | Prevention of blood clots |
| Chymotrypsin | Anti-inflammatory | Modulation of inflammatory processes |
| Human Neutrophil Elastase | Lung diseases (e.g., COPD) | Reduction of tissue damage |
Conclusion
This compound is a molecule with immense, largely untapped potential. Its bifunctional nature provides a versatile platform for innovation across multiple scientific disciplines. This technical guide has outlined four promising research areas, providing the foundational knowledge and detailed experimental frameworks to inspire and guide future investigations. By exploring the synthesis of novel heterocycles, the development of intelligent sensors, the construction of advanced materials, and the discovery of new therapeutic agents, researchers can unlock the full potential of this remarkable building block and contribute to significant advancements in chemistry, materials science, and medicine.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 3-Carboxy-4-methylphenylboronic acid 97% | CAS: 1256346-18-5 | AChemBlock [achemblock.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Boronic Acids in Organic Synthesis: A Comprehensive Technical Guide for the Modern Chemist
Abstract
Boronic acids and their derivatives have become indispensable tools in the arsenal of the modern organic chemist. Their unique combination of stability, reactivity, and functional group tolerance has propelled them to the forefront of synthetic chemistry, enabling the construction of complex molecular architectures with unprecedented efficiency. This guide provides an in-depth exploration of the core principles and practical applications of boronic acids, tailored for researchers, scientists, and drug development professionals. We will delve into their fundamental structure and properties, dissect the mechanisms of their most pivotal reactions, and offer field-proven insights into their practical use in the laboratory.
The Boronic Acid Functional Group: Structure, Properties, and Reactivity
At its core, a boronic acid is an organoboron compound with the general formula R–B(OH)₂.[1][2] This structure, first isolated by Edward Frankland in 1860, consists of a boron atom bonded to an organic substituent (R) and two hydroxyl groups.[1] The nature of the 'R' group, which can be alkyl, alkenyl, alkynyl, or aryl, significantly influences the compound's properties and reactivity.[3]
The boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[3] This electron deficiency imparts Lewis acidity, a key characteristic that governs much of their chemical behavior.[4][5] Boronic acids are generally white or off-white solids, relatively stable to air and moisture, and exhibit low toxicity, making them environmentally benign or "green" compounds.[2][3][5]
A crucial property of boronic acids is their ability to form reversible covalent complexes with diols, amino acids, and other molecules containing vicinal Lewis base donors.[4][5][6] This characteristic is not only fundamental to their reactivity in certain reactions but also forms the basis for their application in molecular recognition and sensing.[4][5]
While boronic acids themselves are widely used, they are often converted to boronic esters (also known as boronate esters) by reaction with alcohols or diols.[3][4] These esters, such as the commonly used pinacol esters, often exhibit enhanced stability and are more versatile in various synthetic applications compared to their acid counterparts.[7][8]
Causality in Experimental Choices: Why Use a Boronic Ester?
The decision to use a boronic acid versus a boronic ester is a critical one, driven by the specific demands of the synthetic route.
-
Stability and Handling: Free boronic acids can be prone to dehydration, forming cyclic trimers known as boroxines.[9] This can complicate stoichiometry and characterization. Boronic esters, particularly bulky ones like pinacol boronates, are more resistant to such side reactions and are generally easier to handle and purify via standard techniques like column chromatography.[7][9]
-
Reactivity Modulation: While boronic acids are generally more reactive in Suzuki-Miyaura couplings, boronic esters offer a more controlled and often cleaner reaction profile.[10] The choice may depend on the reactivity of the coupling partner and the desired reaction kinetics.
-
Protecting Group Strategy: Boronic esters can serve as protecting groups for the boronic acid functionality, allowing other transformations to be carried out on the molecule without affecting the boron moiety.[7][9] This enables more complex, multi-step syntheses.
The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Coupling
The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, known as the Suzuki-Miyaura or simply Suzuki coupling, is arguably the most significant application of boronic acids.[11][12][13] This Nobel Prize-winning reaction has revolutionized the synthesis of biaryls, polyolefins, and styrenes, which are prevalent motifs in pharmaceuticals and advanced materials.[12][13]
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X) to form a Pd(II) complex.[11][12]
-
Transmetalation: The organic group (R²) from the boronic acid or ester is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[11][14]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Synthesis of a Biaryl Compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
| Reagent/Solvent | M.W. | Amount | Mmol | Equiv. |
| Aryl Bromide | - | - | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2-1.5 mmol | 1.2-1.5 | 1.2-1.5 |
| Pd(PPh₃)₄ | 1155.56 | 1-5 mol% | 0.01-0.05 | 0.01-0.05 |
| K₂CO₃ (or other base) | 138.21 | 2-3 mmol | 2-3 | 2-3 |
| Toluene/H₂O (4:1) | - | 5-10 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2-3 mmol).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5-10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Self-Validating System: The success of the reaction is validated by the consumption of starting materials and the appearance of a new, less polar spot on TLC (for typical biaryls) and confirmed by characterization of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS). The choice of base, solvent, and catalyst is critical and often requires optimization for specific substrates.[12]
Expanding the Synthetic Toolbox: Beyond C-C Coupling
While the Suzuki coupling is their most famous application, the utility of boronic acids extends far beyond C-C bond formation.
The Chan-Lam Coupling: Forging C-Heteroatom Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds.[2][15][16] This reaction couples boronic acids with amines, alcohols, phenols, and thiols, providing a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[16][17]
A key advantage of the Chan-Lam coupling is its ability to be conducted at room temperature and open to the air, making it a more operationally simple and "greener" transformation.[15][16] The mechanism is thought to proceed through a Cu(III) intermediate that undergoes reductive elimination to form the desired product.[16]
Caption: Proposed mechanistic pathway for the Chan-Lam coupling reaction.
Boronic Acids as Catalysts and Protecting Groups
The Lewis acidic nature of boronic acids allows them to act as catalysts for various organic transformations, such as amide formation, esterification, and cycloaddition reactions.[18][19][20] In this role, they activate carboxylic acids or alcohols, promoting nucleophilic attack under mild conditions.[19][20]
Furthermore, the ability of boronic acids to be converted into stable esters (e.g., MIDA or pinacol esters) makes them excellent protecting groups.[7][9] This strategy allows for the boronic acid moiety to be carried through multiple synthetic steps, where it would otherwise be reactive, and then deprotected at a later stage to reveal the free boronic acid for subsequent coupling reactions.[9] This has revolutionized multi-step synthesis involving organoboron compounds.[9]
Common Boronic Acid Protecting Groups:
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| Pinacol | Bpin | Good | Acidic hydrolysis, NaIO₄, KHF₂ |
| N-methyliminodiacetyl | MIDA | High | Mild aqueous base |
| 1,8-Diaminonaphthalene | dan | Very High | Acidic hydrolysis |
Advanced Applications in Drug Development and Imaging
The utility of boronic acids extends into the realm of medicinal chemistry and biomedical imaging, highlighting their importance in drug development.
Boronic Acids as Pharmacophores
The boron atom in boronic acids can act as a key pharmacophore, interacting with biological targets. A prime example is the proteasome inhibitor bortezomib (Velcade®), a boronic acid-containing drug used in cancer chemotherapy.[4][21] The boron atom reversibly binds to the active site serine of the proteasome, inhibiting its function and leading to cancer cell death.[4] Boronic acids have also been explored as inhibitors for a range of other enzymes.[4]
PET Imaging Agents
Boronic acids and their derivatives are increasingly being used in the development of Positron Emission Tomography (PET) imaging agents.[22] By incorporating a positron-emitting radionuclide like fluorine-18 (¹⁸F) or copper-64 (⁶⁴Cu), molecules containing boronic acid moieties can be designed to target specific biological markers, such as amino acid transporters that are upregulated in cancer cells.[22][23][24][25] This allows for non-invasive imaging of tumors and can aid in diagnosis and the evaluation of treatment efficacy.[22][25]
Practical Considerations: Synthesis, Purification, and Handling
Synthesis: Common methods for synthesizing boronic acids include the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate esters, followed by hydrolysis, or through palladium-catalyzed Miyaura borylation of aryl halides.[8]
Purification: Purification can be challenging due to the polar nature of boronic acids and their tendency to form boroxines.[26]
-
Recrystallization: Effective for many solid boronic acids.[26]
-
Column Chromatography: Can be used, but care must be taken as some boronic acids can degrade on silica gel. Using less acidic silica or alumina, or converting to the more stable boronic ester prior to chromatography is often preferred.[26]
-
Acid/Base Extraction: Derivatizing the boronic acid with a base to form a salt can allow for purification by extraction, followed by re-acidification to recover the pure boronic acid.[26]
Storage and Handling: While relatively stable, boronic acids should be stored in a cool, dry place.[27] For long-term storage, keeping them under an inert atmosphere is recommended to prevent slow degradation. When handling, standard laboratory safety protocols, including the use of personal protective equipment, should always be followed.[27]
Conclusion
Boronic acids have transcended their initial role as simple synthetic intermediates to become one of the most versatile and powerful functional groups in modern organic chemistry. Their predictable reactivity in cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings, coupled with their emerging applications in catalysis, medicinal chemistry, and biomedical imaging, ensures their continued importance in both academic research and industrial drug development. A thorough understanding of their properties, reactivity, and practical handling is essential for any scientist seeking to leverage their full potential in the synthesis of complex molecules.
References
- 1. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 2. nbinno.com [nbinno.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. boronmolecular.com [boronmolecular.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 17. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Technology - Boron Amino Acid Mimetics for PET Imaging of Cancer [nih.technologypublisher.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 64Cu-Labeled Boronic-Acid-Conjugated Porphyrin: A Novel Agent for PET Imaging and Boron Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A bis-boron boramino acid PET tracer for brain tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Reactivity of the Boronic Acid Group on an Aromatic Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylboronic acids have become indispensable reagents in modern organic synthesis, particularly within the realms of pharmaceutical and materials science.[1][2][3] Their unique combination of stability, functional group tolerance, and versatile reactivity makes them ideal building blocks for the construction of complex molecular architectures.[4][5] This guide provides an in-depth exploration of the reactivity of the boronic acid group on an aromatic ring, with a focus on the fundamental principles that govern its behavior in key synthetic transformations. As a cornerstone of modern synthetic chemistry, a thorough understanding of the factors influencing the reactivity of arylboronic acids is paramount for the rational design and optimization of synthetic routes in drug discovery and development.[3][6]
The Nature of the Arylboronic Acid Group: Structure and Electronic Properties
A boronic acid is an organic compound derived from boric acid where one hydroxyl group is replaced by an aryl group.[7] The boron atom in an arylboronic acid is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the plane of the C-B and B-O bonds.[8] This vacant p-orbital confers Lewis acidic character to the boronic acid, a key feature that dictates much of its reactivity.[5][7]
The electronic properties of the aromatic ring significantly influence the Lewis acidity and, consequently, the reactivity of the boronic acid. Electron-withdrawing groups on the aryl ring increase the Lewis acidity of the boron atom, making it more electrophilic. Conversely, electron-donating groups decrease the Lewis acidity.[5] This interplay of electronic effects is a critical consideration in predicting and controlling the outcome of reactions involving arylboronic acids.
Anhydride Formation: The Boroxine Equilibrium
In the solid state or under anhydrous conditions, boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[7][9] This is a reversible equilibrium, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. The formation of boroxines can complicate characterization and stoichiometry in reactions, highlighting the importance of controlling reaction conditions, particularly moisture content.[9]
The Suzuki-Miyaura Coupling: A Paradigm of Arylboronic Acid Reactivity
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of arylboronic acids, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and arylboronic acids.[1][2][10][11] This reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.[1][2]
The Catalytic Cycle: A Step-by-Step Mechanistic Analysis
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[12][13]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[11][13] This step involves the insertion of the palladium atom into the carbon-halogen bond.[12]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center.[10][11] The exact mechanism of transmetalation has been a subject of considerable debate, with two primary pathways proposed.[14][15]
-
The Boronate Pathway: In this pathway, the boronic acid is activated by a base to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[14][15]
-
The Oxo-Palladium Pathway: Here, the Pd(II)-halide complex is converted to a more reactive Pd(II)-hydroxide or -alkoxide complex, which then reacts with the neutral boronic acid.[14] Evidence suggests that the operative pathway is dependent on the specific reaction conditions, including the nature of the base, solvent, and ligands.[14][15]
-
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[11][12][13]
Visualization of the Suzuki-Miyaura Catalytic Cycle
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Borono-4-methylbenzoic Acid
Introduction: The Strategic Advantage of 3-Borono-4-methylbenzoic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the construction of complex molecules, particularly biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] At the heart of this powerful transformation lies the organoboron reagent, typically a boronic acid, which serves as the nucleophilic partner in the catalytic cycle.[4]
This guide focuses on a particularly valuable building block: This compound . This trifunctional reagent, possessing a boronic acid, a carboxylic acid, and a methyl group on an aromatic ring, offers a unique constellation of chemical handles for intricate molecular design. Its application is especially pertinent in the field of drug discovery, where the strategic introduction of diverse functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5][6] The boronic acid moiety itself has gained significant traction in medicinal chemistry, with several FDA-approved drugs featuring this functional group.[7][8][9]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively employ this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization, ensuring reproducible and high-yielding synthetic outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing Suzuki coupling reactions. The catalytic cycle, centered around a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle initiates with the insertion of a low-valent palladium(0) species into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide or iodide).[3][10] This step forms a palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[11]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center.[3][10] The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the exchange of the halide or other ligand on the palladium with the organic group from the boronic acid.[12][13]
-
Reductive Elimination : In the final step, the two organic partners on the palladium(II) complex couple, forming the new carbon-carbon bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Harnessing this compound
The presence of a carboxylic acid group in this compound necessitates careful consideration of the reaction conditions, particularly the choice of base, to avoid undesired side reactions such as esterification or decarboxylation.
Protocol 1: General Procedure for Small-Scale Synthesis
This protocol is suitable for initial screening of reaction conditions and for the synthesis of small quantities of the desired biaryl product.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Aryl Halide (e.g., 4-Bromoanisole) | 187.04 | 1.0 | 1.0 |
| This compound | 179.96 | 1.2 | 1.2 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | 0.03 | 0.03 |
| Base (e.g., K₂CO₃) | 138.21 | 2.5 | 2.5 |
| Solvent (e.g., Dioxane/H₂O, 4:1) | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.5 mmol).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition : Add the degassed solvent mixture (5 mL) to the flask via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for a small-scale Suzuki coupling reaction.
Protocol 2: Optimized Conditions for Challenging Substrates
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system and stronger base may be required.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Aryl Chloride (e.g., 4-Chlorotoluene) | 126.58 | 1.0 | 1.0 |
| This compound | 179.96 | 1.5 | 1.5 |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 915.72 | 0.01 | 0.01 |
| Ligand (e.g., SPhos) | 410.53 | 0.04 | 0.04 |
| Base (e.g., K₃PO₄) | 212.27 | 3.0 | 3.0 |
| Solvent (e.g., Toluene/H₂O, 10:1) | - | 5 mL | - |
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended) : In a separate flame-dried vial, combine the palladium pre-catalyst and the ligand in a small amount of the reaction solvent. Stir under an inert atmosphere for 15-20 minutes.
-
Reaction Setup : In the main reaction flask, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), and the base (3.0 mmol).
-
Inert Atmosphere : Establish an inert atmosphere in the reaction flask as described in Protocol 1.
-
Addition of Catalyst and Solvent : Add the pre-formed catalyst solution and the remaining degassed solvent to the reaction flask.
-
Reaction : Heat the mixture to a higher temperature (e.g., 100-110 °C) and stir.
-
Monitoring and Work-up : Follow the procedures outlined in Protocol 1.
Key Considerations and Optimization Strategies
The success of a Suzuki coupling reaction hinges on the judicious selection of several key parameters:
-
Catalyst and Ligand : While Pd(PPh₃)₄ is a workhorse catalyst, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalytic activity, especially for challenging substrates like aryl chlorides.[2][14] The choice of ligand can also influence the rate of reductive elimination.[3]
-
Base : The base plays a critical role in activating the boronic acid.[13] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][13] For substrates sensitive to strong bases, milder conditions using fluoride sources (e.g., KF) can be employed.[12] The solubility of the base in the reaction medium is also a crucial factor.[13]
-
Solvent : A variety of solvents can be used, with toluene, dioxane, THF, and DMF being common choices.[3] Often, a co-solvent of water is added to aid in the dissolution of the base and facilitate the transmetalation step.[3][15] The choice of solvent can significantly impact the reaction rate and yield.[15]
-
Temperature : Most Suzuki couplings are run at elevated temperatures, typically between 60-110 °C.[16] However, with highly active catalyst systems, reactions can sometimes be performed at room temperature.[14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active catalyst/ligand system; Switch to a stronger base (e.g., K₃PO₄); Increase the reaction temperature. |
| Protodeboronation | Presence of water and/or acidic protons; Prolonged reaction times. | Use anhydrous solvents; Employ a stronger, non-nucleophilic base; Monitor the reaction closely and stop when complete. |
| Homocoupling of Aryl Halide | Inefficient transmetalation. | Increase the equivalents of the boronic acid; Screen different bases and solvents to optimize transmetalation. |
| Poor Reproducibility | Inconsistent quality of reagents or solvents; Incomplete exclusion of oxygen. | Use high-purity reagents and anhydrous, degassed solvents; Ensure a robust inert atmosphere is maintained throughout the reaction. |
Conclusion
This compound is a versatile and powerful building block for the synthesis of complex aromatic compounds. By understanding the fundamental principles of the Suzuki-Miyaura cross-coupling and carefully selecting the reaction parameters, researchers can effectively leverage this reagent to accelerate their synthetic endeavors. The protocols and insights provided in this guide serve as a robust starting point for developing efficient and scalable synthetic routes in academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Use of 3-Borono-4-methylbenzoic Acid in Cross-Coupling Reactions
Introduction: The Strategic Importance of 3-Borono-4-methylbenzoic Acid in Modern Synthesis
The biaryl motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials. The development of robust and versatile synthetic methodologies to construct these structures is, therefore, a paramount objective in contemporary organic chemistry. Among the premier tools for forging carbon-carbon bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its mild reaction conditions, broad functional group tolerance, and the environmental benignity of its boron-based reagents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of This compound , a versatile building block for the synthesis of substituted biaryl carboxylic acids. The strategic placement of the boronic acid and carboxylic acid functionalities on the toluene scaffold makes this reagent particularly valuable for introducing a methyl- and carboxyl-substituted phenyl ring into a target molecule. This guide will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for this specific reagent.
Scientific Integrity and Logic: Understanding the "Why" Behind the Protocol
A successful cross-coupling reaction is not merely the result of following a recipe; it is the application of a deep understanding of the reaction mechanism and the interplay of its various components. The Suzuki-Miyaura coupling is a testament to this, proceeding through a well-defined catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary steps centered around a palladium catalyst.[1][2]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl bromide or iodide) to a low-valent Palladium(0) species. This step involves the insertion of the palladium into the carbon-halogen bond, resulting in the formation of a Palladium(II) complex.[3] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The transmetalation is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[5] This boronate then exchanges its organic group with the halide on the palladium complex.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the desired biaryl product. This step also regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols: A Practical Guide
The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. Optimization may be necessary for specific substrates.
Protocol 1: Standard Conditions for Aryl Bromides and Iodides
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and perform three cycles of evacuating and backfilling with the inert gas.
-
Add anhydrous toluene and degassed water (typically a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-4-methylbenzoic acid.
Protocol 2: Microwave-Assisted Coupling for Accelerated Reactions
This protocol is advantageous for accelerating reaction times, particularly for less reactive aryl halides.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (typically a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Figure 2: General Experimental Workflow.
Data Presentation: Key Reaction Parameters
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following table provides a summary of commonly used conditions for the coupling of arylboronic acids with aryl halides, which can serve as a starting point for optimization with this compound.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | ~95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 85 | 4 | High |
| Aryl Chloride | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | CsF (2.0) | THF | RT | 12 | Variable |
Safety and Handling of this compound
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Storage: Store in a tightly closed container in a cool, dry place.[7] Keep away from strong oxidizing agents.
-
First Aid:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[6]
-
If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.[6]
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Consider a pre-catalyst that is more stable. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Inappropriate base | The choice of base is crucial. For boronic acids, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. | |
| Protodeboronation (Loss of Boronic Acid) | Presence of water and acid/base | Use anhydrous solvents and ensure the reaction is run under inert conditions. The choice of base can also influence this side reaction. |
| Homocoupling of Aryl Halide | Reaction conditions too harsh | Lower the reaction temperature and/or catalyst loading. |
Conclusion
This compound is a highly valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, careful selection of reaction components, and adherence to proper experimental and safety protocols are essential for achieving high yields and purity. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this versatile building block in research, discovery, and development.
References
Application Note: Synthesis of Functionalized Biaryl Carboxylic Acids via Suzuki-Miyaura Cross-Coupling with 3-Borono-4-methylbenzoic acid
Abstract
The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the pivotal C(sp²)-C(sp²) bond that defines these structures, celebrated for its mild conditions and exceptional functional group tolerance.[3][4] This guide provides an in-depth protocol for the synthesis of biaryl compounds using 3-Borono-4-methylbenzoic acid, a versatile building block that introduces a valuable carboxylic acid handle for further functionalization. We will explore the reaction mechanism, detail a robust experimental protocol, offer strategies for optimization, and provide a troubleshooting guide to empower researchers in synthesizing these high-value compounds.
Introduction: The Significance of Biaryl Carboxylic Acids
Biaryl scaffolds are prevalent in a wide array of pharmaceuticals, including anti-inflammatory drugs like Diflunisal and antihypertensive agents such as Losartan.[1][5] The presence of a carboxylic acid group, as introduced by this compound, is particularly advantageous. This functional group can serve as a handle for forming amides, esters, or other derivatives, and it can act as a key pharmacophore, interacting with biological targets through hydrogen bonding or ionic interactions.
This compound is an ideal reagent for this purpose. It is an air-stable solid that is compatible with a wide range of reaction conditions. The boronic acid moiety is positioned for efficient cross-coupling, while the carboxylic acid and methyl groups allow for the creation of structurally diverse and sterically defined biaryl compounds.
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like this compound) with an organohalide or triflate.[6][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[9][10] This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.[6][11]
-
Reductive Elimination: The two coupled aryl groups (Ar¹-Ar²) are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[9][12]
The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, base, and solvent, which collectively ensure a high turnover rate and prevent catalyst deactivation.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters & Optimization
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. A preliminary screen is often necessary to identify the optimal conditions for a specific substrate combination.
-
Palladium Catalyst/Precatalyst: While many palladium sources are effective, modern catalysts often employ bulky, electron-rich phosphine ligands that promote the oxidative addition step, especially for less reactive aryl chlorides.[11][13][14] Pre-formed catalysts like Pd(PPh₃)₄ are convenient, but in situ systems generated from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos) offer greater flexibility and often higher activity.[15]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[11] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a good starting point, being effective and economical. For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.[16]
-
Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Biphasic systems, such as toluene/water or dioxane/water, are highly effective.[17][18] The aqueous phase is essential for dissolving the inorganic base and activating the boronic acid. Anhydrous polar aprotic solvents like DMF or THF can also be used, sometimes with the addition of a phase-transfer catalyst.[19]
Table 1: Representative Screening for Optimal Reaction Conditions Reaction: this compound + 4-Bromoanisole
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 78 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 6 | 94 |
| 4 | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 96 |
Detailed Experimental Protocol
This protocol describes the synthesis of 2'-Methoxy-5-methylbiphenyl-3-carboxylic acid as a representative example.
Reaction Scheme: (Self-generated image for illustrative purposes)
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
4-Bromoanisole (1.1 mmol, 1.1 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
2 M Hydrochloric Acid (HCl)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (180 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add toluene (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with water (15 mL).
-
Acidify the aqueous layer with 2 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure biaryl product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow and Analysis
The overall process from setup to final product analysis follows a systematic workflow. Proper execution at each stage is critical for achieving high yield and purity.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Ineffective base or poor solubility.4. Poor quality boronic acid (protodeborylation). | 1. Use fresh catalyst/ligands. Ensure proper inert atmosphere technique.2. Degas the solvent mixture thoroughly (sparge with Ar/N₂ for 15-20 min).3. Switch to a stronger base (K₃PO₄, Cs₂CO₃) or a different solvent system (e.g., dioxane/H₂O).4. Use fresh, high-purity boronic acid. Store it in a desiccator. |
| Significant Homocoupling | 1. Presence of oxygen in the reaction.2. Pd(II) species present at the start of the reaction. | 1. Improve inert gas technique. Ensure all reagents and solvents are properly degassed.[9]2. If using a Pd(II) precatalyst, ensure the ligand can facilitate reduction to Pd(0). |
| Protodeborylation | Boronic acid is sensitive to heat and aqueous conditions, leading to its decomposition. | 1. Use a milder base (e.g., KF).2. Lower the reaction temperature and extend the reaction time.3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) beforehand. |
| Difficulty in Purification | Product co-elutes with byproducts (e.g., homocoupled boronic acid or phosphine oxide). | 1. Optimize the reaction to minimize byproduct formation.2. After extraction, perform an acidic wash to remove any remaining phosphine ligands.3. A basic wash can help remove unreacted boronic acid. |
References
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. mt.com [mt.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Note: 3-Borono-4-methylbenzoic Acid – A Versatile Building Block for the Synthesis of Substituted Biaryl Scaffolds
Introduction: The Strategic Value of Functionalized Boronic Acids
In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Organoboron compounds, particularly boronic acids, have emerged as indispensable tools for synthetic chemists, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2][3] These reagents are generally stable, easy to handle, and exhibit low toxicity, making them ideal for creating carbon-carbon bonds under mild conditions.[4][5]
This application note focuses on 3-Borono-4-methylbenzoic acid , a trifunctional building block that offers significant strategic advantages in organic synthesis. Its structure uniquely combines:
-
A boronic acid group , the reactive handle for palladium-catalyzed cross-coupling.
-
A carboxylic acid group , providing a site for subsequent derivatization, such as amidation or esterification, to build more complex molecules.[6][7]
-
An ortho-methyl group relative to the boronic acid, which can impart specific steric attributes to the final product, influencing conformation and, consequently, biological activity or material properties.
The primary application of this reagent is in the Suzuki-Miyaura coupling reaction, a robust and versatile method for synthesizing biaryl compounds, which are prevalent motifs in numerous pharmaceuticals and advanced materials.[8][9][10][11]
Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties and handling requirements is fundamental to its successful application and to ensuring laboratory safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₉BO₄ | Inferred |
| Molecular Weight | 179.97 g/mol | Inferred |
| Appearance | White to off-white solid/powder | Typical for arylboronic acids |
| Melting Point | >200 °C (decomposes) | Typical for arylboronic acids |
Note: Specific experimental data for this exact compound can be limited. Properties are based on closely related structures and general characteristics of arylboronic acids.
Safety & Handling:
This compound, like many boronic acids and benzoic acid derivatives, should be handled with care.
-
Hazards: May cause skin, eye, and respiratory irritation.[12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.[13]
-
Storage: Store in a cool, dry place, tightly sealed to protect from moisture, which can lead to dehydration and the formation of boroxine anhydrides.
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the efficient formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl halide or triflate.
Mechanistic Causality
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The boronic acid must first be activated by a base (e.g., CO₃²⁻) to form a more nucleophilic boronate complex [-B(OH)₃]⁻. This boronate then transfers its organic group (the 4-methyl-3-carboxyphenyl moiety) to the palladium center, displacing the halide.[4][5] The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. air.unimi.it [air.unimi.it]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. sds.metasci.ca [sds.metasci.ca]
Application Notes & Protocols: High-Efficiency Catalytic Systems for Suzuki-Miyaura Coupling of 3-Borono-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Borono-4-methylbenzoic Acid
This compound is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a boronic acid and a carboxylic acid on a substituted phenyl ring, makes it a valuable building block for synthesizing complex molecular architectures. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[2][3][4] The carboxylic acid group provides a handle for further derivatization or can act as a crucial pharmacophore, mimicking the functionality of carboxylic acids in biologically active molecules.[5]
This guide provides an in-depth exploration of the catalytic systems optimized for reactions involving this compound. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, dissect the roles of each component in the catalytic system, and provide field-proven, step-by-step protocols for researchers in drug discovery and organic synthesis.[6][7][8][9]
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to rational catalyst selection and reaction optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[10][11]
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the activated boronic acid (Ar²) is transferred to the palladium center, displacing the halide and forming a new Pd(II)-Ar² bond. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][12]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.
Optimizing the Catalytic System: A Component-by-Component Analysis
The success of coupling this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Source (Pre-catalyst): While numerous palladium sources are available, they serve as precursors to the active Pd(0) species.
-
Palladium(II) Acetate (Pd(OAc)₂): A common, air-stable, and cost-effective choice. It is reduced in situ to Pd(0).
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require in situ reduction, sometimes leading to faster initiation.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): An air-stable, pre-formed complex where the ligand is already coordinated to the palladium center, offering high reactivity and stability.[13][14]
-
-
Ligands: Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and critically influence its reactivity. For coupling reactions, electron-rich and bulky phosphine ligands are often preferred as they promote the oxidative addition step, especially with less reactive aryl chlorides.[3]
-
Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective, sterically hindered biaryl phosphine ligands that enable the coupling of a wide range of substrates, including challenging ones, often at low catalyst loadings.[13]
-
Tricyclohexylphosphine (PCy₃) & Tri-tert-butylphosphine (P(t-Bu)₃): Bulky and electron-rich alkylphosphines that are highly effective for coupling unreactive substrates.[10]
-
Triphenylphosphine (PPh₃): A classic, versatile ligand, though often less effective for challenging couplings compared to more modern ligands.
-
"Ligandless" Conditions: In some cases, particularly with highly reactive aryl iodides or bromides, the reaction may proceed without an added ligand.[11][15] However, this often requires higher catalyst loadings and may be less reproducible.
-
-
Base: The base is not merely a spectator; it is essential for activating the boronic acid to form the more nucleophilic boronate complex required for transmetalation.[4][10]
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Common, effective bases. Cesium carbonate is more soluble and often provides better results for difficult couplings.[13][16]
-
Potassium Phosphate (K₃PO₄): A strong base that is particularly effective with sterically hindered substrates.[13]
-
Potassium Fluoride (KF): A milder base that can be used when ester groups or other base-sensitive functionalities are present.[17]
-
-
Solvent: The solvent system must solubilize the reactants and facilitate the interaction between aqueous and organic phases.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, providing a validated starting point for optimization with this compound.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 | [13] |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 85 | 4 | >90 | [13][16] |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2.0) | Dioxane | 80 | 16 | 92 | [10] |
| 4-Iodoanisole | Pd(OAc)₂ (1) | - | Na₂CO₃ (2.0) | H₂O/TBAB | 100 | 1 | 88 | [11] |
Note: TBAB (Tetrabutylammonium bromide) is used as a phase-transfer catalyst in the aqueous system.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Protocol 1: Standard Thermally-Heated Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Atmosphere Exchange: Seal the flask with a septum, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1-0.5 M with respect to the aryl halide.[18]
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.[18]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method significantly accelerates reaction times, especially for less reactive coupling partners.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vial with a stir bar
Procedure:
-
Reagent Addition: In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.[13]
-
Solvent Addition: Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).[13]
-
Reaction Setup: Securely seal the vial with a cap. Place the vial into the microwave reactor cavity.
-
Reaction Execution: Heat the reaction mixture to 120-150 °C for 15-60 minutes using the microwave reactor.[13]
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Filter the reaction mixture through a pad of celite, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 3-Borono-4-methylbenzoic Acid for Specific Targets
Introduction: The Versatility of 3-Borono-4-methylbenzoic Acid in Modern Drug Discovery
This compound is a versatile bifunctional molecule poised for significant applications in medicinal chemistry, chemical biology, and drug development. Its unique structure, featuring a reactive boronic acid moiety and a modifiable carboxylic acid group on a substituted benzene ring, offers a powerful platform for the synthesis of a diverse array of targeted probes, bioconjugates, and therapeutic agents. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a key interaction for targeting glycoproteins on cell surfaces, and its participation in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] Simultaneously, the carboxylic acid provides a convenient handle for amide bond formation, esterification to create prodrugs, and bioconjugation to proteins and other biomolecules.[3][4] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound for specific biological targets. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.
Core Derivatization Strategies and Applications
The strategic derivatization of this compound can be broadly categorized into three key areas, each with distinct applications in creating targeted molecular tools and therapeutics:
-
Modification of the Carboxylic Acid Moiety: This approach utilizes the carboxyl group for amide bond formation and esterification, enabling the attachment of targeting ligands, fluorescent reporters, or prodrug moieties while leaving the boronic acid available for biological interactions.
-
Reactions Involving the Boronic Acid Group: This strategy leverages the unique reactivity of the boronic acid, primarily through Suzuki-Miyaura cross-coupling, to construct complex molecular scaffolds and introduce diverse functionalities.
-
Bioconjugation and Probe Development: This section integrates the functionalities of both the carboxylic acid and boronic acid to create sophisticated bioconjugates and fluorescent probes for cellular imaging and diagnostics.
Part 1: Derivatization via the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a prime site for modification, allowing for the introduction of a wide range of functionalities without directly altering the boronic acid's targeting capabilities.
Amide Bond Formation for Bioconjugation and Library Synthesis
Amide bond formation is a cornerstone of medicinal chemistry, providing a stable and versatile linkage.[3] By coupling this compound with amines, researchers can readily synthesize libraries of compounds for structure-activity relationship (SAR) studies or attach the molecule to biomolecules such as peptides and proteins. The presence of the ortho-methyl group can introduce some steric hindrance, potentially requiring more robust coupling conditions.[5]
This protocol describes a standard method for the amidation of this compound using a common coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine of interest (e.g., a peptide, a small molecule with a primary or secondary amine)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amine of interest (1.1 equivalents) to the solution.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
HATU and DIPEA: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when coupling with chiral amines like amino acids or peptides. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.[3]
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.
Esterification for Prodrug Development
Esterification of the carboxylic acid group is a common strategy to create prodrugs with improved pharmacokinetic properties, such as increased cell permeability or targeted release.[4] The ester can be designed to be cleaved by endogenous esterases within the target cells, releasing the active boronic acid-containing drug.
This protocol outlines the synthesis of a simple methyl or ethyl ester of this compound.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous, as solvent and reactant)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Dean-Stark apparatus (optional, for removal of water)
-
Standard reflux glassware
Procedure:
-
Suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the reaction mixture to reflux for 4-8 hours. The use of a Dean-Stark trap can improve the yield by removing the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude ester, which can be further purified by column chromatography if necessary.
Table 1: Comparison of Derivatization Strategies for the Carboxylic Acid Moiety
| Strategy | Reagents | Key Advantages | Potential Challenges | Primary Application |
| Amide Coupling | HATU, DIPEA, Amine | High yield, stable bond, broad substrate scope | Requires anhydrous conditions, potential for side reactions | Bioconjugation, SAR studies |
| Esterification | Alcohol, Acid Catalyst | Simple procedure, improves lipophilicity | Reversible reaction, may require water removal | Prodrug development |
Part 2: Derivatization via the Boronic Acid Moiety
The boronic acid group is a powerful functional handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the facile synthesis of biaryl structures, which are prevalent in many biologically active compounds.[6]
Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration
The palladium-catalyzed Suzuki-Miyaura coupling of this compound with aryl or heteroaryl halides provides a direct route to complex biaryl systems. The electronic and steric effects of the ortho-methyl and meta-carboxy groups can influence the reaction rate and yield. The ortho-methyl group can provide some steric hindrance, potentially requiring the use of bulky phosphine ligands to facilitate the reaction.[7]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Palladium Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling sterically hindered substrates.[8]
-
Base and Solvent System: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings. The two-phase toluene/water system is often used to facilitate the reaction and solubilize the various components.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Mechanism of a fluorescent boronic acid sensor for saccharides.
Bioconjugation to Proteins
The carboxylic acid of this compound can be activated to react with amine groups on the surface of proteins, such as the side chains of lysine residues, to form stable amide bonds. This allows for the site-specific or random labeling of proteins with a boronic acid moiety, which can then be used for targeted delivery or to probe protein-glycan interactions.
Considerations for Protein Bioconjugation:
-
Reaction Conditions: The reaction must be performed in an aqueous buffer at a pH that maintains protein stability and promotes the reaction (typically pH 7-8.5).
-
Activating Agents: Water-soluble carbodiimides like EDC are commonly used to activate the carboxylic acid in an aqueous environment.
-
Purification: After the reaction, the unreacted small molecules must be removed from the protein conjugate, typically by dialysis or size-exclusion chromatography.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the development of targeted therapies and molecular probes. The strategic derivatization of its carboxylic acid and boronic acid functionalities opens up a vast chemical space for creating novel compounds with tailored properties. The protocols and principles outlined in this application note provide a solid foundation for researchers to harness the potential of this molecule in their drug discovery and chemical biology endeavors. Future work will likely focus on the development of more sophisticated derivatization strategies, including the use of this molecule in the construction of antibody-drug conjugates (ADCs) and theranostic agents that combine diagnostic and therapeutic capabilities in a single molecule.
References
- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 2. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 4. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Borono-4-methylbenzoic Acid
Introduction: Strategic C-C Bond Formation in Complex Molecules
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and relatively benign environmental footprint.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance in constructing C(sp²)–C(sp²) bonds, particularly in the synthesis of biaryl and polyaryl structures, was recognized with the 2010 Nobel Prize in Chemistry.[1][3] This methodology is invaluable in the pharmaceutical and materials science industries for the synthesis of complex organic molecules.[4][5]
This guide provides an in-depth technical overview and a field-proven experimental protocol for the Suzuki-Miyaura coupling of 3-Borono-4-methylbenzoic acid. This particular substrate presents a unique set of challenges due to the presence of a carboxylic acid moiety, which can influence catalyst activity and reaction equilibrium. We will dissect the mechanistic nuances, provide a detailed step-by-step protocol, and offer expert insights into troubleshooting and optimization.
Mechanistic Insights: The Critical Role of the Base and Catalyst System
The efficacy of a Suzuki-Miyaura coupling hinges on a delicate interplay between the palladium catalyst, the base, and the solvent system. The catalytic cycle, illustrated below, involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
A crucial, yet often underestimated, component is the base. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[6][7]
Special Considerations for this compound
The presence of the acidic carboxylic acid group on the boronic acid substrate necessitates careful consideration.
-
Base Stoichiometry: An adequate excess of base is required not only to facilitate the formation of the reactive boronate species but also to neutralize the acidic proton of the carboxylic acid. Failure to account for this can lead to an insufficiently basic environment, stalling the catalytic cycle. Typically, 3-4 equivalents of a moderately strong base like potassium carbonate or potassium phosphate are recommended.[8]
-
Catalyst Deactivation: The carboxylate anion formed in situ can potentially coordinate to the palladium(II) intermediate. This coordination can stabilize the palladium complex, thereby inhibiting subsequent steps in the catalytic cycle and leading to lower yields or failed reactions.[9] The choice of ligand can mitigate this effect; bulky, electron-rich phosphine ligands can promote the desired reductive elimination step.[3]
-
Solubility: The deprotonated carboxylate form of the starting material and product may have altered solubility profiles. A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to ensure that all components, including the inorganic base, can interact effectively.[8]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole, a representative electron-rich aryl bromide.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Equivalents |
| This compound | C₈H₉BO₄ | 179.97 | 216 mg | 1.2 | 1.2 |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 187 mg | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| Toluene | C₇H₈ | - | 8 mL | - | - |
| Ethanol | C₂H₆O | - | 2 mL | - | - |
| Deionized Water | H₂O | - | 2 mL | - | - |
Table 1: Reagent quantities for the model Suzuki-Miyaura coupling reaction.
Equipment
-
50 mL round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (216 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), potassium carbonate (415 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Degas the toluene, ethanol, and water by bubbling with an inert gas for 15-20 minutes prior to use.
-
Using syringes, add toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the reaction flask.
-
Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the 4-bromoanisole), remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of deionized water and 20 mL of ethyl acetate to the reaction mixture and stir.
-
Transfer the mixture to a separatory funnel. The product, being a carboxylic acid, will be deprotonated by the excess K₂CO₃ and will reside in the aqueous layer as the carboxylate salt.
-
Separate the layers. Wash the organic layer with 10 mL of water to recover any remaining product.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The product will precipitate as a solid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4'-methoxy-2-methylbiphenyl-5-carboxylic acid.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst like Pd(dppf)Cl₂ which can be more robust. |
| 2. Insufficient Base | Increase the equivalents of base to 4.0. Ensure the base is finely powdered for better solubility and reactivity. | |
| 3. Oxygen Contamination | Ensure thorough degassing of solvents and maintenance of a positive inert gas pressure throughout the reaction. | |
| Protodeboronation | 1. Presence of excess water or protic sources. | Use anhydrous solvents where possible, though some water is often necessary for inorganic bases. Minimize reaction time. |
| 2. High Temperature | Reduce the reaction temperature to 70-80 °C, although this may increase reaction time. | |
| Homocoupling of Boronic Acid | 1. Oxygen in the reaction mixture. | Improve degassing procedures. Oxygen can promote the oxidative homocoupling of the boronic acid.[2] |
| 2. Pd(II) species present. | Using a Pd(0) source like Pd(PPh₃)₄ is generally preferred. If using a Pd(II) precatalyst, ensure efficient in-situ reduction. | |
| Solubility Issues | 1. Poor solubility of reagents. | Consider alternative solvent systems like dioxane/water or 2-MeTHF/water. The addition of a co-solvent like ethanol can improve solubility. |
Table 2: Common issues and troubleshooting strategies.
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and ethanol are flammable. Avoid open flames and ensure proper ventilation.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Acids: Handle 1 M HCl with care as it is corrosive.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of substituted biaryl carboxylic acids. By understanding the critical role of the base in both activating the boronic acid and neutralizing the carboxylic acid moiety, and by employing a robust palladium catalyst system under inert conditions, researchers can achieve high yields of the desired products. The protocol provided herein serves as a validated starting point for further exploration and optimization in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Navigating the Crucial Transition: A Guide to the Scale-Up Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The journey of a pharmaceutical from a laboratory curiosity to a life-saving medicine hinges on a critical and often challenging phase: the scale-up synthesis of its intermediates. This transition, from grams to kilograms and beyond, is fraught with complexities that can derail an otherwise promising drug candidate. This guide provides a comprehensive overview of the key considerations, strategic approaches, and detailed protocols necessary for the successful and efficient scale-up of pharmaceutical intermediates, ensuring quality, safety, and regulatory compliance.
The Scale-Up Imperative: Beyond Simple Proportionality
Scaling up a chemical synthesis is not merely about increasing the quantities of reagents and solvents. The physical and chemical dynamics of a reaction can change dramatically in larger vessels, leading to unforeseen challenges. A reaction that proceeds smoothly in a 1-liter flask may behave unpredictably in a 100-liter reactor.[1] Key factors that differ upon scale-up include:
-
Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making efficient heat removal from exothermic reactions a significant challenge. This can lead to localized "hot spots," promoting side reactions and impurity formation.
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is more complex than with a magnetic stirrer in a flask. Inefficient mixing can result in localized concentration gradients, impacting reaction kinetics and selectivity.
-
Mass Transfer: In multi-phasic reactions, the rate of mass transfer between phases can become a limiting factor at a larger scale, affecting the overall reaction rate and yield.
-
Impurity Profile: Minor impurities in starting materials or those formed in trace amounts at the lab scale can become significant at a larger scale, complicating purification and potentially impacting the final drug substance's safety profile.[1]
A successful scale-up strategy anticipates these challenges through a deep understanding of the chemical process and a systematic approach to process development and optimization.
The Strategic Foundation: Quality by Design (QbD)
A modern and effective approach to scale-up is rooted in the principles of Quality by Design (QbD), a systematic methodology that begins with predefined objectives and emphasizes product and process understanding and control.[2][3][4][5] The core steps of implementing QbD in the scale-up of a pharmaceutical intermediate are:
-
Define a Quality Target Product Profile (QTPP): This involves identifying the critical quality attributes (CQAs) of the intermediate that are essential for the quality of the final Active Pharmaceutical Ingredient (API).[2][4] CQAs can include purity, impurity profile, crystal form, and particle size.
-
Identify Critical Process Parameters (CPPs): Through risk assessment and experimental studies, identify the process parameters that have a significant impact on the CQAs.[2][4] Examples include temperature, pressure, reaction time, and reagent stoichiometry.
-
Establish a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.[4] Operating within the design space will result in a product meeting its QTPP.
-
Develop a Control Strategy: This includes the planned set of controls, derived from product and process understanding, that ensures process performance and product quality.[2] This can involve in-process controls (IPCs) and the use of Process Analytical Technology (PAT).
-
Continual Improvement: The control strategy should be periodically evaluated and updated to incorporate new knowledge and ensure robust process performance over time.
Visualizing the QbD Workflow for Scale-Up
References
The Pivotal Role of 3-Borono-4-methylbenzoic Acid in Advanced Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Building Block
3-Borono-4-methylbenzoic acid is a bifunctional organic compound poised to make significant contributions to the field of materials science. Its unique molecular architecture, featuring both a boronic acid and a carboxylic acid group on a substituted benzene ring, offers a versatile platform for the design and synthesis of novel functional materials. The boronic acid moiety is renowned for its ability to form reversible covalent bonds with diols, a property that is the cornerstone of dynamic materials such as self-healing polymers and chemosensors. Simultaneously, the carboxylic acid group provides a handle for traditional polymerization techniques, such as polyester and polyamide formation, and can also be utilized for surface functionalization and bioconjugation. This combination of functionalities in a single, relatively simple molecule opens up a vast design space for materials with tailored properties and applications.
This document serves as a comprehensive guide to the role of this compound in materials science, providing detailed application notes and adapted protocols for its use in the synthesis of Covalent Organic Frameworks (COFs), self-healing polymers, and chemosensors.
Core Applications and Underlying Principles
The applications of this compound in materials science are primarily centered around the unique reactivity of its boronic acid group. This Lewis acidic moiety can reversibly react with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters.[1] This dynamic covalent chemistry is the foundation for several classes of advanced materials.
-
Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with well-defined structures.[2] this compound can serve as a linker molecule in the synthesis of boronate ester-linked COFs. The reversible nature of the boronate ester bond formation allows for error correction during the synthesis, leading to highly crystalline materials.[3] The methyl and carboxylic acid groups on the phenyl ring can be used to tune the pore environment and functionality of the resulting COF.
-
Self-Healing Polymers: The reversibility of the boronate ester bond can be harnessed to create self-healing materials.[4] When a polymer network is cross-linked with boronate esters, bond cleavage can occur at a damaged site, and the bonds can reform upon bringing the fractured surfaces into contact, thus "healing" the material.[5] The rate of this healing process can often be influenced by external stimuli such as water or changes in pH.[6]
-
Chemosensors: The interaction of boronic acids with diols is highly specific and can be used to design sensors for saccharides and other biologically important diol-containing molecules.[7][8] When a fluorophore is functionalized with this compound, the binding of a saccharide can modulate the fluorescence properties of the molecule, leading to a detectable signal.[9]
-
Drug Delivery: The pH-dependent stability of boronate esters makes them attractive for the development of drug delivery systems. A drug containing a diol moiety can be conjugated to a polymer functionalized with this compound. The drug would be released in the acidic environment of tumor tissues or within the endosomes of cells, where the boronate ester bond is less stable.
Application Notes and Experimental Protocols
The following protocols are adapted from established procedures for structurally similar arylboronic acids and are intended to serve as a starting point for the development of materials based on this compound.
Synthesis of a Boronate Ester-Linked Covalent Organic Framework (COF)
This protocol describes the synthesis of a 2D COF using this compound and a catechol-based linker, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). The resulting COF is expected to have a hexagonal pore structure.
Protocol: Solvothermal Synthesis of a COF
| Reagent | Amount | Molar Equivalence |
| This compound | 53.9 mg | 1.5 eq. |
| 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) | 64.8 mg | 1.0 eq. |
| 1,4-Dioxane | 1.5 mL | - |
| Mesitylene | 1.5 mL | - |
Procedure:
-
In a Pyrex tube, combine this compound and HHTP.
-
Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene to the tube.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, collect the resulting solid by filtration.
-
Wash the solid with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomers.
-
Dry the COF powder under vacuum at 80 °C overnight.
Characterization:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure of the COF.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of boronate ester linkages (disappearance of O-H stretching of HHTP and B-OH stretching of the boronic acid, and appearance of B-O-C stretching).
-
Nitrogen Adsorption-Desorption Isotherms: To determine the surface area and pore size of the COF.
Preparation of a Self-Healing Hydrogel
This protocol describes the formation of a self-healing hydrogel by cross-linking a diol-containing polymer, polyvinyl alcohol (PVA), with this compound.
Protocol: Hydrogel Formation and Self-Healing Test
| Component | Concentration/Amount |
| Polyvinyl alcohol (PVA, Mw 70,000-100,000) | 10% (w/v) aqueous solution |
| This compound | 2 mol% relative to PVA hydroxyl groups |
| Sodium Hydroxide (NaOH) | To adjust pH to ~8.5 |
Procedure:
-
Prepare a 10% (w/v) solution of PVA in deionized water by heating at 90 °C with stirring until the PVA is fully dissolved. Cool to room temperature.
-
Prepare a stock solution of this compound in a small amount of water, adjusting the pH to ~8.5 with NaOH to aid dissolution.
-
Add the calculated amount of the this compound solution to the PVA solution with vigorous stirring.
-
Continue stirring for 30 minutes to ensure homogeneous cross-linking and formation of the hydrogel.
-
To test the self-healing property, cut the prepared hydrogel into two pieces with a scalpel.
-
Bring the two cut surfaces into contact and allow them to rest at room temperature. The healing process should be observable over time.
Characterization:
-
Rheological Studies: To measure the mechanical properties of the hydrogel, such as storage (G') and loss (G'') moduli, and to quantify the recovery of these properties after healing.
-
Tensile Testing: To determine the stress-strain behavior of the original and healed hydrogel samples to calculate the healing efficiency.
Development of a Fluorescent Sensor for Saccharides
This protocol outlines the synthesis of a fluorescent sensor for saccharides by coupling this compound to a fluorophore, for example, a coumarin derivative with a free amine group.
Protocol: Synthesis and Testing of a Fluorescent Sensor
Part A: Synthesis of the Sensor Molecule
-
Activation of Carboxylic Acid: Dissolve this compound in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA). Stir for 30 minutes at room temperature.
-
Coupling Reaction: Add the amine-functionalized fluorophore to the reaction mixture. Continue stirring at room temperature for 12-24 hours.
-
Purification: Purify the resulting sensor molecule using column chromatography on silica gel.
Part B: Fluorescence Sensing of Glucose
-
Prepare a stock solution of the purified sensor in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a series of glucose solutions of varying concentrations in the same buffer.
-
In a cuvette, mix the sensor solution with each of the glucose solutions.
-
Measure the fluorescence emission spectrum of each mixture using a spectrofluorometer at an appropriate excitation wavelength for the chosen fluorophore.
-
Plot the change in fluorescence intensity as a function of glucose concentration to generate a calibration curve.
Characterization:
-
NMR (¹H and ¹³C) and Mass Spectrometry: To confirm the structure of the synthesized sensor molecule.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the sensor and its response to saccharides.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the creation of a wide range of advanced functional materials. While specific literature on its applications is still emerging, the well-established chemistry of boronic acids provides a strong foundation for its use in the development of Covalent Organic Frameworks, self-healing polymers, and chemosensors. The adapted protocols presented here offer a practical starting point for researchers to explore the potential of this exciting molecule. Future research will likely focus on fine-tuning the properties of materials derived from this compound by leveraging its unique substitution pattern and exploring its utility in other areas such as targeted drug delivery and catalysis. The continued exploration of such multifunctional building blocks will undoubtedly pave the way for the next generation of smart and responsive materials.
References
- 1. Facile post-synthesis of isomeric covalent organic frameworks via precise pore surface engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in Suzuki Coupling with 3-Borono-4-methylbenzoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and functionally rich substrate, 3-borono-4-methylbenzoic acid. Our goal is to equip you with the expert knowledge and practical protocols necessary to overcome common challenges and achieve high-yield, reproducible results.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura coupling is often hampered by a combination of steric and electronic factors. The ortho-methyl group introduces significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.[1][2] Concurrently, the carboxylic acid group can lead to several complications, including catalyst inhibition through coordination with the palladium center and solubility issues of the corresponding carboxylate salt under basic reaction conditions.
This guide provides a structured approach to troubleshooting and optimizing these reactions, moving from common initial checks to advanced strategies for particularly recalcitrant couplings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides foundational knowledge for working with this challenging substrate.
Q1: My Suzuki coupling with this compound is resulting in a low yield. What are the most common initial points of failure?
A1: Low yields in this specific coupling can often be traced back to a few critical parameters:
-
Inadequate Catalyst System: The combination of steric hindrance from the ortho-methyl group and potential coordination from the carboxylic acid necessitates a carefully chosen catalyst and ligand system. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.
-
Suboptimal Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid to a boronate for transmetalation but not so strong as to cause significant side reactions or insolubility of the starting material.[3]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material. This can be exacerbated by the presence of water and certain bases.
-
Poor Solubility: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate salt, which may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.
Q2: How does the carboxylic acid group directly interfere with the catalytic cycle?
A2: The carboxylate, formed under basic conditions, can act as a ligand for the palladium center. This coordination can stabilize the palladium complex, potentially hindering the reductive elimination step or even deactivating the catalyst altogether. This is particularly problematic with Pd(II) precatalysts, where the carboxylate can inhibit the initial reduction to the active Pd(0) species.
Q3: Should I protect the carboxylic acid group?
A3: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a common and often effective strategy to circumvent issues of catalyst inhibition and poor solubility. The ester is generally less coordinating and more soluble in organic solvents. However, this adds extra steps to your synthesis (protection and deprotection). If a one-step process is desired, careful optimization of the reaction conditions for the free acid is necessary.
Q4: What is the impact of the ortho-methyl group on the reaction?
A4: The ortho-methyl group creates steric bulk around the carbon-boron bond. This steric hindrance can slow down the transmetalation step, where the aryl group is transferred from the boron to the palladium catalyst. To overcome this, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][4][5]
Part 2: Troubleshooting Guide: From Low Yield to High Performance
This section provides a systematic, question-and-answer-based approach to resolving specific experimental issues.
Issue 1: Low Conversion of Starting Materials
Q: I'm observing a significant amount of unreacted starting materials. How can I drive the reaction to completion?
A: Low conversion is often a sign of an insufficiently active catalytic system or unfavorable reaction conditions. Consider the following adjustments:
-
Catalyst and Ligand Selection: For this sterically hindered substrate, a robust catalyst system is paramount. While standard catalysts may fail, more advanced systems are designed for such challenges.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the Pd(0) species and accelerate both the oxidative addition and reductive elimination steps. Excellent choices include Buchwald-type ligands such as SPhos, XPhos, and RuPhos.[4][5] N-heterocyclic carbenes (NHCs) have also shown great promise for coupling sterically hindered substrates.[6]
-
Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion. However, this should not be the first resort, as it can increase costs and the likelihood of side reactions.
-
-
Choice of Base and Solvent: The interplay between the base and solvent is critical for both activating the boronic acid and maintaining a homogeneous reaction mixture.
-
Bases: While strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective, they can lead to solubility issues with the carboxylate salt.[7] Weaker bases like K₂CO₃ or the use of fluoride sources such as CsF can be a good starting point, especially in biphasic solvent systems. For anhydrous conditions, organic bases or potassium phosphate may be suitable.
-
Solvent Systems: A common approach is to use a mixture of an organic solvent and water (e.g., dioxane/water, THF/water, or toluene/water). The water helps to dissolve the inorganic base. If solubility of the deprotonated starting material is a major issue, consider using a more polar aprotic solvent like DMF or DMAc, but be mindful that these can sometimes lead to faster catalyst decomposition at high temperatures.
-
-
Temperature and Reaction Time: Suzuki couplings with hindered substrates often require elevated temperatures to proceed at a reasonable rate.
-
Temperature Optimization: A typical starting point is 80-100 °C. If the reaction is sluggish, a gradual increase in temperature (e.g., to 110-120 °C) may be beneficial. Microwave irradiation can also be a powerful tool for accelerating these reactions.[8]
-
Monitoring Reaction Progress: It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to avoid prolonged heating that could lead to product decomposition or increased side reactions.
-
Issue 2: Significant Formation of Side Products
Q: My main issue isn't low conversion, but the formation of significant byproducts. How can I improve the selectivity?
A: The two most common side reactions in this context are protodeboronation and homocoupling. Here’s how to address them:
-
Minimizing Protodeboronation: This side reaction is the cleavage of the C-B bond by a proton source.
-
Rigorous Degassing: Ensure that your solvents and reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can promote catalyst decomposition, which can indirectly lead to an increase in side reactions.
-
Choice of Base: Milder bases are generally less prone to inducing protodeboronation. Consider switching from a strong hydroxide base to a carbonate or phosphate.
-
Anhydrous Conditions: While aqueous systems are common, switching to anhydrous conditions with a suitable base can significantly reduce the source of protons.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition. These esters often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
-
Preventing Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂, as the in-situ reduction of Pd(II) can sometimes be inefficient and lead to side reactions.
-
Optimize Ligand: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.
-
Control Stoichiometry: Ensure an accurate stoichiometry of your reactants. A slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess should be avoided.
-
Issue 3: Potential for Decarboxylation
Q: Is there a risk of losing the carboxylic acid group under the reaction conditions?
A: Yes, decarboxylation of benzoic acids can occur, particularly at elevated temperatures and in the presence of certain transition metal catalysts. [9][10][11] While less common than protodeboronation, it is a potential side reaction to be aware of, especially if your reaction requires prolonged heating at high temperatures.
-
Mitigation Strategies:
-
Lower Reaction Temperature: If you suspect decarboxylation, try to run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating.
-
Catalyst Choice: While systematic studies on this are limited, some catalyst systems may be more prone to inducing decarboxylation than others. If decarboxylation is a persistent issue, screening different palladium sources and ligands may be necessary.
-
Part 3: Optimized Experimental Protocols and Data
This section provides detailed, step-by-step protocols for both a standard and an advanced approach to the Suzuki coupling of this compound.
Optimized Catalyst/Ligand Combinations
The following table summarizes recommended catalyst and ligand combinations for challenging Suzuki couplings, including those with sterically hindered substrates like this compound.
| Catalyst System | Ligand Type | Key Advantages | Recommended for |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for hindered substrates, good functional group tolerance.[4][5] | General starting point for hindered couplings. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for electron-rich and hindered aryl chlorides. | When coupling with less reactive aryl chlorides. |
| [Pd(IPr)Cl₂]₂ | N-Heterocyclic Carbene (NHC) | High thermal stability, effective for hindered substrates.[6] | High-temperature reactions or when phosphine ligands fail. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Pd(0) source, can be effective in some cases. | When Pd(II) precatalysts are suspected of inhibition. |
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide.
Workflow Diagram:
Caption: General workflow for Suzuki coupling with a Buchwald ligand.
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add 10 mL of a degassed 5:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 12-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Conditions using a Boronic Ester
This protocol is designed to minimize protodeboronation by using the pinacol ester of this compound under anhydrous conditions.
Workflow Diagram:
Caption: Workflow for anhydrous Suzuki coupling using a boronic ester.
Step-by-Step Methodology:
-
Preparation of Boronic Ester: Synthesize the pinacol ester of this compound using standard methods (e.g., reaction with pinacol).
-
Reaction Setup (in a glovebox): In a dry vial, combine the pinacol ester (1.2 mmol), the aryl halide (1.0 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.025 mmol, 2.5 mol%).
-
Solvent Addition: Add 10 mL of anhydrous, degassed toluene.
-
Reaction Execution: Seal the vial and heat to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
-
Deprotection: If the free carboxylic acid is the desired final product, the resulting ester will need to be hydrolyzed in a subsequent step (e.g., using LiOH or NaOH).
Part 4: Understanding the Catalytic Cycle and Deactivation Pathways
A deeper understanding of the reaction mechanism can aid in troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.
The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid (boronate) is transferred to the palladium. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[7]
For this compound, the key challenges are:
-
Slow Transmetalation: Due to the steric hindrance of the ortho-methyl group.
-
Catalyst Inhibition: The carboxylate can coordinate to the Ar-Pd(II)-X(L2) intermediate, slowing down or halting the cycle.
-
Protodeboronation: The Ar'-B(OH)2 starting material can be lost to this side reaction before it has a chance to enter the catalytic cycle.
By selecting the appropriate ligands, bases, and reaction conditions as outlined in this guide, these challenges can be effectively overcome, leading to successful and high-yielding Suzuki-Miyaura couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
common side reactions with 3-Borono-4-methylbenzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the application of 3-Borono-4-methylbenzoic acid in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors to investigate?
A1: Failure in Suzuki-Miyaura coupling reactions is a multifaceted issue. The initial troubleshooting should focus on the key components of the catalytic cycle.
-
Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst, it requires in situ reduction.[1] Consider using a fresh batch of catalyst or a more robust, air-stable version like a palladacycle to ensure catalytic activity.[1]
-
Oxygen Contamination: The presence of oxygen is a significant contributor to reaction failure. It can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[1][2] It is imperative to ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity and Stability: Verify the purity of both the aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and they often have an interdependent relationship. The base needs to be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of your starting materials or desired product.[3] For reactions requiring anhydrous conditions, ensure the base is finely powdered and dry.[1] In biphasic systems, vigorous stirring is essential to maximize the contact between the two phases.[1]
Q2: I am observing a significant amount of 4-methylbenzoic acid in my reaction mixture. What is causing this and how can it be prevented?
A2: The formation of 4-methylbenzoic acid is a classic example of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1][4] This process consumes your starting material and reduces the overall yield of the desired cross-coupled product.
Several factors can accelerate protodeboronation:
-
Basic Conditions: High pH environments, which are common in Suzuki-Miyaura couplings, can significantly increase the rate of protodeboronation.[5][6]
-
Aqueous Media: Water acts as the proton source for this side reaction.[1][6]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.[6]
To mitigate protodeboronation, consider the following strategies:
-
Use a Milder Base: Strong bases in aqueous solutions can accelerate protodeboronation. Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[1]
-
Anhydrous Conditions: Performing the reaction under strict anhydrous conditions can significantly reduce the extent of protodeboronation by eliminating the primary proton source.[1]
-
Boronic Ester Derivatives: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[5][7] MIDA boronates are particularly useful as they can undergo a slow release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[7]
Q3: My main byproduct is a symmetrical biaryl, appearing to be a dimer of this compound. What is this and how can I avoid it?
A3: This byproduct is the result of homocoupling , a side reaction where two molecules of the boronic acid couple together.[8][9][10] This not only consumes your boronic acid but also complicates the purification process.
The primary causes of homocoupling are:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[2][11]
-
Use of a Pd(II) Precatalyst: A Pd(II) salt can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction.[11][12]
To suppress homocoupling, the following measures are recommended:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.[11]
-
Catalyst Choice: Using a Pd(0) source directly or ensuring the rapid reduction of a Pd(II) precatalyst can minimize this side reaction. The use of bulky, electron-rich phosphine ligands can also favor the desired cross-coupling pathway over homocoupling.[8][9][11]
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, like potassium formate, can help to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[12]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered with this compound.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Common Problems and Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Protodeboronation (Formation of 4-methylbenzoic acid) | - Harsh basic conditions- Presence of protic solvents/water | 1. Screen Milder Bases: Test alternative bases like K₃PO₄ or Cs₂CO₃.[6]2. Strict Anhydrous Technique: Ensure all reaction components are thoroughly dried.[1][6]3. Use a Boronic Ester: Convert the boronic acid to a more stable derivative (e.g., pinacol or MIDA ester).[6][7] |
| Significant Homocoupling (Formation of boronic acid dimer) | - Presence of dissolved oxygen- Use of a Pd(II) precatalyst | 1. Rigorous Degassing: Degas solvents and the reaction mixture by sparging with N₂ or Ar, or by using freeze-pump-thaw cycles.[11]2. Use a Pd(0) Catalyst: Employ a Pd(0) source or a precatalyst that rapidly generates the active species.3. Optimize Ligand: Use bulky, electron-rich phosphine ligands like SPhos.[8][9] |
| Low or No Product Formation | - Inactive catalyst- Poor solubility of reagents- Suboptimal base/solvent combination | 1. Verify Catalyst Activity: Use a fresh batch of catalyst or a known active catalyst system on a simple substrate pair.2. Improve Solubility: Screen different solvents or solvent mixtures to ensure all reagents are in solution.3. Re-optimize Conditions: Systematically screen different bases, solvents, and temperatures.[3] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental workflows to mitigate common side reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol incorporates best practices to reduce protodeboronation and homocoupling.
-
Reagent Preparation:
-
Dry the base (e.g., K₂CO₃ or K₃PO₄) in an oven and store it in a desiccator.[6]
-
Ensure the this compound and the aryl halide are of high purity.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the dried base (2-3 equivalents).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[6]
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent (e.g., dioxane/water 10:1) via syringe under a positive pressure of inert gas.[1] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[11]
-
Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
-
Reaction and Workup:
-
Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
-
Protocol 2: Protection of this compound as a Diethanolamine Adduct
This procedure can enhance the stability of the boronic acid, especially if it is prone to decomposition.
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equivalent) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.
-
Isolation and Drying: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
Usage: This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[1]
Section 4: Mechanistic Insights
Understanding the mechanisms of the primary side reactions is crucial for effective troubleshooting.
Protodeboronation Pathway
Caption: Base-catalyzed protodeboronation of an arylboronic acid.
Base-catalyzed protodeboronation is a significant issue in Suzuki-Miyaura couplings. The reaction proceeds through the formation of a more reactive arylboronate anion, which then undergoes protonolysis.[5]
Homocoupling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 3-Borono-4-methylbenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Borono-4-methylbenzoic acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific purification challenges you may encounter during your experiments. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
I. Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during the purification of products derived from this compound, particularly after Suzuki-Miyaura cross-coupling reactions.
Issue 1: Co-elution of Product and Unreacted this compound in Normal-Phase Chromatography
Question: I've performed a Suzuki-Miyaura coupling between this compound and an aryl halide. During flash chromatography on silica gel (e.g., with a Hexane:Ethyl Acetate eluent system), my desired biaryl product co-elutes with the unreacted boronic acid. How can I resolve this?
Answer: This is a frequent challenge due to the polar nature of both the starting boronic acid and the resulting biaryl carboxylic acid product. The boronic acid can streak or tail on silica gel, leading to poor separation.[1][2] Here’s a systematic approach to troubleshoot this issue:
Causality and Recommended Actions:
-
Exploit Acidity with an Extractive Workup: The most effective initial step is to leverage the acidic properties of both the starting material and the product. Before chromatography, perform a basic aqueous wash (e.g., with 1-2 M NaOH or K₂CO₃ solution).[3][4] Both the boronic acid and the carboxylic acid product will be deprotonated to form water-soluble carboxylate and boronate salts, which will partition into the aqueous layer.[3][4] Non-acidic impurities will remain in the organic layer. Subsequently, acidify the aqueous layer (e.g., with 1 M HCl) to re-protonate your compounds and extract them back into an organic solvent like ethyl acetate.[4][5] This removes many impurities upfront, simplifying the chromatography.
-
Modify the Mobile Phase:
-
Add an Acidic Modifier: Including a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), in your eluent system can suppress the deprotonation of the carboxylic acid on the silica surface. This often leads to sharper peaks and better separation.[1]
-
Switch to a More Polar Solvent System: A solvent system like Dichloromethane:Methanol might provide better separation for these polar compounds than Hexane:Ethyl Acetate.[2][4]
-
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase (C18) flash chromatography is an excellent alternative.[6] The separation is based on hydrophobicity, and the polar starting material will elute earlier than the more hydrophobic biaryl product. A typical eluent system would be a gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
Issue 2: Presence of Homocoupled Boronic Acid Impurity
Question: My final product is contaminated with a significant amount of the homocoupled biaryl derived from this compound. How can I remove this and prevent its formation?
Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or an excess of palladium catalyst.[7][8][9]
Prevention Strategies:
-
Thorough Degassing: Ensure your reaction solvent is rigorously degassed before adding the palladium catalyst.[7] This minimizes the oxygen that can lead to oxidative homocoupling.
-
Catalyst and Ligand Choice: Use an appropriate palladium precatalyst and ligand system. For instance, using a Pd(II) precatalyst requires in-situ reduction to the active Pd(0) species; incomplete reduction can sometimes contribute to side reactions.[7]
-
Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the aryl halide, but avoid a large excess which can favor homocoupling.[7]
Purification Strategies:
-
Recrystallization: If your desired product is a solid, recrystallization is often the most effective method to remove the more symmetrical homocoupled dimer, which may have different solubility properties.[1][10][11] Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or toluene.[1][6]
-
Chromatography: The homocoupled product will have a different polarity and size compared to your desired product. Careful optimization of your chromatographic conditions (either normal or reversed-phase) should allow for separation.
Issue 3: Protodeboronation of Starting Material Leading to 4-Methylbenzoic Acid Impurity
Question: I've identified 4-methylbenzoic acid as an impurity in my product. How did this form and how can I separate it?
Answer: This impurity arises from the protodeboronation (or protodeborylation) of your starting material, where the C-B bond is cleaved and replaced with a C-H bond.[8][12] This is a known side reaction for boronic acids, especially under certain pH conditions.[12]
Prevention and Mitigation:
-
Control of pH: The stability of boronic acids is pH-dependent. Avoid excessively acidic or basic conditions during workup if possible, though a basic wash is often necessary for purification.[12]
-
Reaction Conditions: Ensure your Suzuki-Miyaura coupling proceeds efficiently to consume the starting boronic acid, minimizing its exposure to conditions that might favor protodeboronation.[8]
Separation:
-
Extractive Workup: Both 4-methylbenzoic acid and your desired biaryl carboxylic acid product are acidic. A simple acid-base extraction will not separate them.
-
Chromatography: Separation by flash chromatography is the most viable option. The polarity difference between 4-methylbenzoic acid and your likely larger, more complex biaryl product should be sufficient for separation. A gradient elution might be necessary.
-
Recrystallization: The significant difference in structure and molecular weight between 4-methylbenzoic acid and your product often makes recrystallization a highly effective purification method.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a biaryl carboxylic acid synthesized from this compound?
A1: A multi-step approach is generally most effective. Start with a basic aqueous extraction to remove non-acidic impurities. After re-acidification and extraction of your acidic compounds, employ either recrystallization if the product is a solid, or flash column chromatography (normal or reversed-phase) for further purification.[1][5][10]
Q2: Can I use an amine base like triethylamine (TEA) in my eluent for silica gel chromatography?
A2: While a small amount of a basic modifier like TEA can be used to improve the chromatography of acidic compounds by deprotonating the acidic silanol groups on the silica surface, it is often more effective to use an acidic modifier like acetic acid for carboxylic acids.[2] An acidic modifier will keep your compound in its protonated, less polar form, leading to more predictable elution and better peak shape.
Q3: My product is an ester, formed by reacting the carboxylic acid group of this compound. How does this change the purification strategy?
A3: If the carboxylic acid is esterified, the product is no longer acidic. This simplifies purification significantly. You can use a basic wash (e.g., with NaHCO₃ solution) to remove any unreacted this compound, as it will be deprotonated and move to the aqueous layer, while your neutral ester product remains in the organic layer. Subsequent purification can be done by standard silica gel chromatography.
Q4: I am having trouble with the boronic acid or its product sticking to the silica gel column. What can I do?
A4: This is a common issue with boronic acids.[1][13] Besides using mobile phase modifiers, you can try switching the stationary phase to neutral alumina, which can sometimes reduce the strong interactions observed with silica gel.[1] Another advanced technique involves impregnating the silica gel with boric acid, which has been shown to suppress the over-adsorption of boronic esters.[13][14]
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is excellent for determining the purity profile and quantifying impurities.[15][16][17] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for confirming the structure of your desired product and identifying any major impurities. Mass Spectrometry (MS) will confirm the molecular weight of your product.
III. Experimental Protocols & Data
Protocol 1: General Extractive Workup for Products of Suzuki-Miyaura Coupling
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash with a 1 M aqueous solution of NaOH or K₂CO₃.
-
Separate the layers. The organic layer contains non-acidic impurities. The aqueous layer contains the deprotonated product and unreacted boronic acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to isolate any non-acidic byproducts if needed.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using 1 M HCl. The product and any acidic impurities will precipitate or become soluble in an organic solvent.
-
Extract the acidified aqueous layer three times with EtOAc.[18]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acidic product.[18]
-
Proceed with chromatographic purification or recrystallization.
Table 1: Typical Solvent Systems for Chromatography
| Purification Method | Stationary Phase | Typical Eluent System | Compound Type |
| Normal-Phase Chromatography | Silica Gel | Hexanes/Ethyl Acetate + 0.5% Acetic Acid | Biaryl Carboxylic Acid |
| Normal-Phase Chromatography | Silica Gel | Dichloromethane/Methanol (e.g., 95:5) | Polar Biaryl Carboxylic Acid |
| Reversed-Phase Chromatography | C18 Silica | Water/Acetonitrile + 0.1% TFA or Formic Acid | Biaryl Carboxylic Acid |
| Normal-Phase Chromatography | Alumina (Neutral) | Hexanes/Ethyl Acetate | Boronic Esters/Acids |
IV. Visualization of Workflows
Diagram 1: Purification Decision Workflow
This diagram outlines the decision-making process for purifying a typical biaryl carboxylic acid product from a Suzuki-Miyaura reaction involving this compound.
Caption: Decision tree for purification strategy.
V. References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from --INVALID-LINK--
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from --INVALID-LINK--
-
Lohray, B. B., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents. Retrieved from --INVALID-LINK--
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Retrieved from --INVALID-LINK--
-
Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3294-3300. Retrieved from --INVALID-LINK--
-
Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Retrieved from --INVALID-LINK--
-
Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B? Retrieved from --INVALID-LINK--
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from --INVALID-LINK--
-
Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). How to purify boronic acids/boronate esters? Retrieved from --INVALID-LINK--
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from --INVALID-LINK--
-
TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization). YouTube. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. Retrieved from --INVALID-LINK--
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. Retrieved from --INVALID-LINK--
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from --INVALID-LINK--
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from --INVALID-LINK--
-
Le Droumaguet, C., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8492-8498. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from --INVALID-LINK--
-
Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 168-174. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from --INVALID-LINK--
-
ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (n.d.). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Retrieved from --INVALID-LINK--
-
Proceedings of the National Academy of Sciences. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). What are the properties and applications of 3-Bromo-4-methylbenzoic acid? Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Retrieved from --INVALID-LINK--
-
WIPO Patentscope. (n.d.). WO/2005/019229 PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. Retrieved from --INVALID-LINK--
-
Thermo Scientific Chemicals. (n.d.). 3-Bromo-4-methylbenzoic acid, 98+%. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Bromo-4-methylbenzoic acid. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from --INVALID-LINK--
-
ABLYCHEM® Laboratories. (n.d.). 3-Bromo-4-methylbenzoic acid, 98%. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-methylbenzoic acid, technical grade, 85%. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Deboronation of 3-Borono-4-methylbenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for experiments involving the deboronation of 3-Borono-4-methylbenzoic acid. As a crucial, yet sometimes unintended, reaction, understanding and controlling deboronation is paramount for procedural success, especially in the context of Suzuki-Miyaura cross-coupling reactions where it is a common side reaction.[1] This document provides troubleshooting guides, FAQs, and detailed protocols to help you navigate the complexities of this reaction.
Overview of Deboronation
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond, replacing the boronic acid or ester group with a hydrogen atom.[1] This process can be either a desired synthetic step or a detrimental side reaction that consumes your starting material. The propensity for this compound to undergo deboronation is influenced by several factors, including pH, temperature, solvent, and the presence of catalysts or bases.[1]
Mechanistically, deboronation can proceed through different pathways. Under basic conditions, which are common in cross-coupling reactions, a boronate anion forms, which is more reactive towards protonolysis.[2] Acid-catalyzed pathways are also known, typically involving the direct protonation of the boronic acid.[1][3] The electron-donating methyl group and the electron-withdrawing carboxylic acid group on your specific substrate, this compound, create a unique electronic environment that influences its stability and reactivity.
Troubleshooting Guide: Incomplete or Unwanted Deboronation
This section is structured in a question-and-answer format to directly address common issues encountered during the deboronation of this compound.
Q1: My intended deboronation reaction is sluggish or incomplete. How can I drive it to completion?
Probable Causes & Solutions
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficient Acid/Base Strength | If attempting acid-promoted deboronation, switch to a stronger acid like acetic acid.[3] For base-promoted deboronation, ensure the pH is sufficiently high (e.g., pH > 13) to favor the formation of the more reactive arylboronate anion.[2][4] | The reaction mechanism is highly pH-dependent.[1][5] Stronger acids or bases can accelerate the rate-limiting protonolysis step.[3][4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many deboronation reactions proceed more efficiently at elevated temperatures (e.g., 70-100 °C).[4] | Increasing the temperature provides the necessary activation energy for the C-B bond cleavage. However, be mindful of potential side reactions at higher temperatures. |
| Inappropriate Solvent | Ensure you are using a suitable solvent. Aqueous or protic solvents are often necessary to provide a proton source for the reaction.[1] Mixed aqueous-organic solvent systems (e.g., dioxane/water) are commonly employed.[4] | The solvent not only dissolves the reagents but also participates in the reaction mechanism as a proton donor. |
| Substrate Stability | While you are trying to induce deboronation, your specific substrate might be more stable than anticipated. | The electronic effects of the methyl and carboxylic acid groups influence the stability of the C-B bond. More forcing conditions may be required. |
Q2: I am trying to perform a Suzuki-Miyaura coupling, but I am observing significant formation of 4-methylbenzoic acid (the deboronated product). How can I suppress this side reaction?
Probable Causes & Solutions
| Probable Cause | Recommended Solution | Scientific Rationale |
| Harsh Basic Conditions | Switch to a milder base. Bases like K₃PO₄, KF, or Cs₂CO₃ are often less prone to inducing deboronation compared to strong hydroxides. | Strong bases significantly increase the rate of protodeboronation by forming the highly reactive boronate species.[2][6] Milder bases can provide sufficient activation for the Suzuki coupling without excessively promoting the side reaction. |
| Presence of Excess Water | Use anhydrous and degassed solvents. While some water is often necessary for Suzuki reactions, excess water can serve as a proton source for deboronation.[7][8] | Minimizing the proton source can slow down the rate of protodeboronation.[7] |
| High Reaction Temperature | Lower the reaction temperature. Screen a range of temperatures (e.g., 60-80 °C) to find a balance between efficient coupling and minimal deboronation. | High temperatures can accelerate both the desired coupling and the undesired deboronation.[9] Often, deboronation has a higher activation energy and is more sensitive to temperature increases. |
| Slow Catalytic Turnover | Use a more active palladium catalyst or ligand system. Faster catalytic turnover in the Suzuki cycle will consume the boronic acid in the desired reaction before it has time to decompose.[1] Consider using pre-formed, air-stable palladium precatalysts. | The competition between the productive cross-coupling and the deboronation side reaction is kinetically controlled. A faster desired reaction will outcompete the slower side reaction.[1] |
| Boronic Acid Instability | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, for a "slow-release" strategy.[1][10] | These derivatives are more stable under the reaction conditions and slowly hydrolyze to release the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[1][10][11] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unwanted deboronation during a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting Decision Tree for Unwanted Deboronation.
Frequently Asked Questions (FAQs)
Q3: How can I monitor the progress of my deboronation reaction?
-
A3: Several analytical techniques are effective for monitoring the reaction. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying the starting material (this compound), the product (4-methylbenzoic acid), and any byproducts.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is also highly valuable; ¹H NMR can be used to follow the disappearance of the boronic acid signals and the appearance of the proton that replaces it, while ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[12][13]
Q4: Can the carboxylic acid group in this compound interfere with the deboronation reaction?
-
A4: Yes. Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate. This changes the electronic nature of the aromatic ring, which can influence the rate of deboronation. Additionally, the carboxylate may interact with metal catalysts if they are present. In acid-catalyzed deboronation, the carboxylic acid group is less likely to interfere directly but may affect the overall acidity of the reaction medium.
Q5: What is a boroxine, and is it relevant to my experiments?
-
A5: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, which is the anhydride of a boronic acid.[14] Boronic acids can exist in equilibrium with their corresponding boroxines, especially in the solid state or under dehydrating conditions. The formation of boroxine from this compound is possible and can affect its solubility and reactivity. However, boroxines typically hydrolyze rapidly in the presence of water to regenerate the boronic acid.[14]
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Promoted Deboronation
This protocol is a starting point and may require optimization for your specific needs.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 0.1 M concentration).
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: HPLC Method for Reaction Monitoring
This is a general-purpose method and should be validated for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5-10 µL.
-
Note: A key challenge in the HPLC analysis of boronic acids is their potential for on-column degradation.[12] Using a mobile phase with a low pH (e.g., 2-3) can help suppress this.[12]
Reaction Monitoring Workflow
The following diagram outlines the workflow for monitoring the deboronation reaction using HPLC.
Caption: Workflow for HPLC-based Reaction Monitoring.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 3-Borono-4-methylbenzoic Acid Couplings
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing palladium catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 3-borono-4-methylbenzoic acid. Our focus is on providing practical, scientifically-grounded advice to overcome common challenges and achieve high-yield, reproducible results.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents specific challenges in Suzuki-Miyaura couplings. The presence of an electron-withdrawing carboxylic acid group can increase the propensity for protodeboronation, an undesired side reaction that cleaves the C-B bond.[1][2] Additionally, the carboxylate can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] A nuanced approach to catalyst loading and reaction conditions is therefore essential for success.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for couplings with this compound?
A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point. For more challenging couplings, such as those involving unreactive aryl chlorides, a higher initial loading of up to 5 mol% may be necessary.[4][5] It is crucial to use this as a baseline and optimize based on reaction performance.
Q2: How does the carboxylic acid functionality affect the choice of catalyst and its loading?
A2: The carboxylic acid group can act as a ligand for the palladium catalyst, potentially forming inactive or less active species.[3] This can necessitate a higher catalyst loading to ensure a sufficient concentration of the active catalytic species. Alternatively, using a Pd(0) source like Pd(PPh₃)₄, which does not require in-situ reduction, can sometimes be more effective than Pd(II) precatalysts in the presence of carboxylic acids.[3]
Q3: I'm observing significant protodeboronation. Should I increase the catalyst loading?
A3: Not necessarily. Protodeboronation is often exacerbated by prolonged reaction times, high temperatures, and the presence of water and strong bases.[1] While a more active catalyst system (which may involve a different ligand rather than just a higher loading of the same catalyst) can accelerate the desired coupling to outcompete protodeboronation, simply increasing the loading of a suboptimal catalyst may not be effective. It is often more beneficial to first address the base and solvent conditions.[2]
Q4: When should I consider using a more stable boronic acid derivative?
A4: If you consistently face issues with low yields due to protodeboronation, converting this compound to a more stable derivative like a pinacol ester or a MIDA boronate is a highly effective strategy. These derivatives are more resistant to premature decomposition and release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.
Troubleshooting Guide: Low Yield and Incomplete Conversion
This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Troubleshooting Steps
-
Reagent and Setup Integrity :
-
Boronic Acid Quality : Use fresh, high-purity this compound. Boronic acids can dehydrate to form boroxines or undergo decomposition upon prolonged storage.
-
Aryl Halide Reactivity : The reactivity order is I > Br > OTf >> Cl.[6] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems with bulky, electron-rich ligands.[4]
-
Catalyst and Ligand : Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands are susceptible to oxidation.[6] Store them under an inert atmosphere.
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[6][7] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
-
Addressing Protodeboronation :
-
Base Selection : The choice of base is critical. Strong bases can accelerate protodeboronation.[2] Milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred for electron-deficient boronic acids.[6][8]
-
Solvent System : While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[6] Consider using anhydrous conditions with a suitable base.
-
Temperature and Time : Minimize reaction time and use the lowest effective temperature to reduce the extent of protodeboronation.[6]
-
-
Optimizing the Catalyst System :
-
Ligand Choice : For electron-deficient boronic acids, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands are highly effective.[4] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Catalyst Loading : If the reaction is clean but conversion is low, a systematic increase in catalyst loading is warranted. Double the initial loading (e.g., from 1 mol% to 2 mol%) and observe the effect on the reaction rate and final conversion.
-
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Catalyst Loading | 1-2 mol% | 0.5-5 mol% | Lower for reactive partners; higher for challenging substrates like aryl chlorides. |
| Ligand | PPh₃ | SPhos, XPhos | Bulky, electron-rich ligands accelerate catalysis for electron-deficient boronic acids.[4] |
| Base | Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Milder bases minimize protodeboronation.[8] |
| Solvent | Dioxane/Water | Anhydrous Dioxane or Toluene | Anhydrous conditions can suppress protodeboronation. |
Experimental Protocol: Catalyst Loading Screen
This protocol outlines a general procedure for screening catalyst loading for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vial Preparation : To three separate oven-dried reaction vials equipped with magnetic stir bars, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Catalyst Addition :
-
Vial 1: Add the palladium precatalyst (0.01 mmol, 1 mol%).
-
Vial 2: Add the palladium precatalyst (0.02 mmol, 2 mol%).
-
Vial 3: Add the palladium precatalyst (0.04 mmol, 4 mol%).
-
-
Inerting : Seal the vials with septum caps and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition : Add degassed, anhydrous 1,4-dioxane (to achieve a concentration of 0.2 M with respect to the aryl bromide) to each vial via syringe.
-
Reaction : Place the vials in a preheated heating block or oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, and 8 hours) by TLC or LC-MS.
-
Workup and Analysis : Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each catalyst loading.
Visualizing the Catalytic Cycle
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 3-Borono-4-methylbenzoic Acid Reactivity Guide
Welcome to the technical support center for 3-Borono-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding the impact of base and solvent selection on the reactivity of this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions are a common issue. When working with this compound, the interplay between the base, solvent, and catalyst is critical. Here are the first parameters to check:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and any phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1][2] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]
-
Inert Atmosphere: Oxygen can be detrimental to the reaction by oxidizing the Pd(0) catalyst and promoting the homocoupling of the boronic acid.[1][3] It is crucial to thoroughly degas your solvents and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][2]
-
Reagent Purity: Verify the purity of all your reagents, including the aryl halide and the this compound. Boronic acids can degrade over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is highly interdependent and crucial for success. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[1] Similarly, the solvent system needs to facilitate the dissolution of all components.[4]
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction that lowers the yield.[1][5] This is particularly relevant under the basic conditions of the Suzuki-Miyaura coupling.[5]
Here are some strategies to mitigate it:
-
Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder options such as K₂CO₃, K₃PO₄, or KF.[1][2]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce its occurrence.[1][2]
-
Use of More Stable Boron Reagents: You can convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[2][6] These reagents often release the active boronic acid species slowly, keeping its concentration low and thus minimizing the rate of protodeboronation.[2]
-
Reaction Time and Temperature: Optimizing for shorter reaction times and lower temperatures can also help reduce the extent of this side reaction.[2]
Q3: How do I choose the right base for my reaction with this compound?
A3: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) complex.[7][8] The choice of base can significantly impact the reaction's success.
| Base Type | Examples | Suitability and Considerations |
| Inorganic Bases | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF | These are the most commonly used bases in Suzuki-Miyaura couplings.[8] Their effectiveness often depends on the solvent system. For instance, carbonates and phosphates may require some water for dissolution and optimal activity.[4] K₃PO₄ is often a good choice for challenging or sterically hindered couplings.[1] |
| Organic Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Less common, but can be advantageous when dealing with substrates that are sensitive to strong inorganic bases.[8][9] |
| Hydroxide Bases | NaOH, Ba(OH)₂ | These are strong bases that can be effective but also increase the risk of side reactions like protodeboronation and hydrolysis of ester groups if present.[1] |
Q4: What is the impact of the solvent on the reactivity of this compound?
A4: The solvent plays a multifaceted role in the Suzuki-Miyaura coupling.[10][11][12] It influences reagent solubility, catalyst stability, and the reactivity of the base.[10][13]
-
Solubility: For an efficient reaction, all components (aryl halide, boronic acid, base, and catalyst) must be at least partially soluble.[4] Poor solubility will significantly hinder the reaction rate.[4]
-
Polarity: The polarity of the solvent can affect the reaction rate by stabilizing charged intermediates in the catalytic cycle.[4] However, the relationship is not always linear with the dielectric constant, and other solvent properties can be more influential.[10][14]
-
Aprotic vs. Protic Solvents:
-
Aprotic Solvents: Toluene, 1,4-dioxane, and THF are common choices.[4] They are often used in combination with water to help dissolve inorganic bases.[4]
-
Protic Solvents: Alcohols and water can also be used. Water is considered a green solvent and can sometimes enhance reaction rates.[14][15] However, the presence of water can also promote protodeboronation.[1]
-
Troubleshooting Guides
Scenario 1: Low to No Product Formation
Problem: You have set up a Suzuki-Miyaura coupling with this compound, but TLC or LC-MS analysis shows little to no formation of the desired product.
Troubleshooting Workflow:
Caption: Step-by-step diagnostic workflow for low-yield reactions.
Scenario 2: Presence of Significant Side Products
Problem: The reaction produces the desired product, but also significant amounts of side products, such as the homocoupled product of the boronic acid or the protodeboronated starting material.
Troubleshooting Steps:
-
Homocoupling: This side reaction is often caused by the presence of oxygen.[3]
-
Solution: Improve your degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent) and ensure a leak-free reaction setup under a positive pressure of inert gas.[2]
-
-
Protodeboronation: As discussed in the FAQs, this is often promoted by strong bases and water.
-
Hydrolysis of Carboxylic Acid: The carboxylic acid moiety on this compound is generally stable, but if your coupling partner contains a sensitive ester group, the basic conditions (especially with strong bases like NaOH in aqueous media) can cause hydrolysis.
-
Solution: Use a milder, non-hydroxide base like K₂CO₃ or Cs₂CO₃. Running the reaction under anhydrous conditions can also prevent this.
-
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization will likely be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is typically done by evacuating the flask and backfilling with the inert gas, repeated three times.[2]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Sterically Hindered Substrates
For more challenging couplings, such as those involving ortho-substituted aryl halides, a more active catalyst system is often required.
Materials:
-
This compound (1.5 equiv)
-
Sterically hindered aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely powdered)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos to an oven-dried reaction vial with a stir bar.
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the standard protocol.
Mechanistic Considerations
Understanding the catalytic cycle is key to effective troubleshooting.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
The base activates the boronic acid to form a boronate, which is more nucleophilic and readily transfers its organic group to the palladium center during the transmetalation step.[7][16] The solvent influences the rates of all these steps, particularly by affecting the solubility and stability of the various palladium intermediates.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Reactions Involving 3-Borono-4-methylbenzoic Acid
Welcome to the technical support center for 3-Borono-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common challenges encountered during reactions with this compound, particularly in the context of Suzuki-Miyaura cross-coupling.
I. Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you might be facing in the lab. The answers provide not just solutions, but also the scientific reasoning behind them to empower your experimental design.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or has failed completely. Where should I start my investigation?
A1: A low or zero yield in a Suzuki-Miyaura coupling is a common issue with a multifactorial cause. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Integrity:
-
Boronic Acid Quality: Boronic acids can degrade over time.[1] Visually inspect your this compound for any changes in color or texture. If in doubt, use a fresh batch or re-purify the existing one.
-
Catalyst and Ligand Activity: Palladium catalysts, especially Pd(II) pre-catalysts, and phosphine ligands are sensitive to air and moisture.[2][3] Ensure they have been stored under an inert atmosphere and are from a reliable source. Consider using a fresh supply.
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Oxygen can deactivate the palladium catalyst.[3][4] The purity of your base is also critical.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst.[2][3][4] Ensure your reaction vessel was thoroughly purged with an inert gas like argon or nitrogen.
-
Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition and unwanted side reactions.[2][3] If your reaction is sluggish, a moderate increase in temperature may be beneficial.
-
Below is a logical workflow to diagnose the potential points of failure in your reaction:
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Q2: I suspect protodeboronation of my this compound is the primary issue. How can I confirm this and what steps can I take to minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent challenge, particularly with boronic acids bearing certain functional groups.[5][6]
Confirmation:
-
Mass Spectrometry (MS): Analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to 4-methylbenzoic acid.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR of the crude product will show signals corresponding to 4-methylbenzoic acid, which will be different from your starting material and desired product.
Mitigation Strategies:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[2][7][8]
-
Milder Bases: Switching to milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be effective.[2][3]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, it can also be a proton source for protodeboronation.[9] Consider using anhydrous conditions with a suitable base.
-
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative.[2][5]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2]
Q3: The carboxylic acid group in this compound seems to be causing solubility issues and potentially interfering with the reaction. How can I address this?
A3: The presence of a carboxylic acid can indeed lead to complications. Under basic conditions, it will be deprotonated to a carboxylate salt, which may have poor solubility in common organic solvents.[4]
Solutions:
-
Solvent System Optimization:
-
Polar Aprotic Solvents with Water: Mixtures of solvents like dioxane/water, THF/water, or DMF/water are often used to solubilize both the organic and inorganic components of the reaction.[1][2] Experiment with different solvent ratios.
-
Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[11]
-
-
Base Selection: The choice of base can influence the solubility of the carboxylate salt.[2][7] Screening different bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) may improve solubility and reactivity.[7]
-
Protection of the Carboxylic Acid: If other strategies fail, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction is a reliable approach. The protecting group can be removed in a subsequent step.
Q4: I am observing significant amounts of homocoupling of my this compound. What is the cause and how can I prevent it?
A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often a sign of issues with the catalyst or the reaction atmosphere.[1][4]
Causes and Prevention:
-
Presence of Oxygen: Oxygen can lead to oxidative processes that promote homocoupling.[1][4]
-
Palladium(II) Species: The presence of Pd(II) species at the start of the reaction can facilitate homocoupling.[1]
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for Suzuki-Miyaura coupling with this compound?
A1: There is no single "best" catalyst-ligand system, as the optimal choice depends on the specific coupling partner. However, for boronic acids that may be prone to side reactions, modern palladium precatalysts and bulky, electron-rich phosphine ligands are often highly effective.[11][12]
-
Buchwald Ligands: Ligands such as SPhos and XPhos are known to facilitate challenging couplings.[2]
-
PEPPSI Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are also excellent choices for their stability and high activity.[11]
Q2: Is the addition of water necessary for my Suzuki reaction with this compound?
A2: The role of water is complex. In many cases, a small amount of water can be beneficial as it helps to dissolve the base and facilitate the formation of the active boronate species.[1][2] However, as discussed earlier, excess water can promote protodeboronation. The optimal amount of water is substrate-dependent and may require some experimentation.
Q3: Can I use microwave irradiation to accelerate my reaction?
A3: Yes, microwave-assisted synthesis can be a powerful tool to accelerate Suzuki-Miyaura couplings. It can significantly reduce reaction times and in some cases, improve yields. However, it's important to carefully monitor the temperature to avoid decomposition of the catalyst or starting materials.
Q4: How does the methyl group on the aromatic ring of this compound affect its reactivity?
A4: The methyl group is an electron-donating group. This can slightly increase the electron density on the aromatic ring, which can influence the rate of transmetalation. Generally, this substitution pattern does not pose significant challenges to the Suzuki-Miyaura coupling.
III. Summary of Key Parameters for Optimization
For clarity, the following table summarizes key reaction parameters and their potential impact on the outcome of a Suzuki-Miyaura coupling with this compound.
| Parameter | Common Choices | Potential Impact on Reaction |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, Buchwald Precatalysts, PEPPSI Catalysts | Catalyst activity and stability; can influence side reactions.[2][11] |
| Ligand | PPh₃, Buchwald Ligands (e.g., SPhos, XPhos), Trialkylphosphines | Influences the rate of oxidative addition and reductive elimination.[2] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid; strength and solubility affect reaction rate and side reactions.[2][7] |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF, Toluene | Solubilizes reagents and stabilizes catalytic species. |
| Temperature | Room Temperature to 120 °C | Affects reaction rate; higher temperatures can lead to decomposition.[2] |
IV. General Experimental Protocol
The following is a general starting point for a Suzuki-Miyaura coupling reaction involving this compound. This protocol should be optimized for your specific substrates.[2]
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
V. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Wikipedia. Suzuki reaction.
-
Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
-
Understanding the Chemistry: Suzuki Coupling and Boronic Acid Reagents.
-
Organic Chemistry Portal. Suzuki Coupling.
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
CovaSyn. Optimizing Suzuki Coupling Reactions.
-
Benchchem. Overcoming low yields in Suzuki coupling with functionalized boronic acids.
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
Benchchem. A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling.
-
Wikipedia. Protodeboronation.
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
-
ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
-
National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
-
Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
-
Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
-
PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling.
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
-
Guidechem. What are the properties and applications of 3-Bromo-4-methylbenzoic acid?
-
Benchchem. Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid.
-
Reddit. Diagnosing issues with a failed Suzuki coupling?
-
ResearchGate. How can I solve my problem with Suzuki coupling?
-
Reddit. For the pro's (Suzuki).
-
ChemBK. 3-Methyl -4-Bromobenzoic acid.
-
4-Bromo-3-methylbenzoic acid.
-
National Institutes of Health. 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130.
-
PubChem. 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 82131.
-
Sigma-Aldrich. 3-Bromo-4-methylbenzoic acid technical grade, 85 7697-26-9.
-
Benchchem. troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
-
ResearchGate. Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.
-
Thermo Scientific Chemicals. 3-Bromo-4-methylbenzoic acid, 98+% 100 g | Buy Online.
-
Tokyo Chemical Industry (India) Pvt. Ltd. 3-Bromo-4-methylbenzoic Acid 7697-26-9.
-
The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
preventing homocoupling of 3-Borono-4-methylbenzoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the undesired homocoupling of 3-Borono-4-methylbenzoic acid during Suzuki-Miyaura and other cross-coupling reactions. Our goal is to provide not just solutions, but a deep mechanistic understanding to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the homocoupling of arylboronic acids.
Q1: What is boronic acid homocoupling and why is it a problem with my this compound reaction?
A1: Boronic acid homocoupling is a significant side reaction in palladium-catalyzed cross-couplings where two molecules of your boronic acid reagent—in this case, this compound—react with each other to form a symmetrical biaryl byproduct (4,4'-dimethylbiphenyl-3,3'-dicarboxylic acid). This process is highly problematic for several reasons:
-
Yield Reduction: It consumes your valuable boronic acid, directly lowering the yield of your desired cross-coupled product.
-
Stoichiometry Imbalance: The consumption of the boronic acid disrupts the carefully controlled stoichiometry of your reaction, potentially leading to incomplete conversion of the limiting reagent.
-
Purification Complexity: The homocoupled byproduct is often structurally similar to the target molecule, making chromatographic separation difficult, time-consuming, and solvent-intensive.[1]
Q2: What are the primary mechanistic culprits behind this homocoupling reaction?
A2: There are two principal, well-documented mechanistic pathways responsible for this undesired reaction, both of which revolve around the palladium catalyst's oxidation state.
-
Oxygen-Mediated Homocoupling: This is the most common cause. If dissolved oxygen is present in your reaction mixture, it can oxidize the active Pd(0) catalyst to a Pd(II) peroxo species ((η²-O₂)PdL₂).[2][3] This palladium peroxo complex is a key intermediate that reacts with two molecules of the boronic acid, ultimately leading to the homocoupled product and regenerating a Pd(0) species that can re-enter the parasitic cycle.[2][3][4] This pathway is a major issue in Suzuki-Miyaura reactions not conducted under a strictly oxygen-free atmosphere.[2][3]
-
Pd(II)-Mediated Homocoupling: This pathway occurs when using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst. Before the Pd(II) is reduced to the catalytically active Pd(0) required for the main Suzuki-Miyaura cycle, it can react stoichiometrically with the boronic acid to produce the homocoupled dimer and Pd(0).[5] This is particularly problematic at the beginning of the reaction before the primary catalytic cycle is fully established.
Part 2: Troubleshooting Guide: High Homocoupling Detected
This guide provides a systematic approach to diagnosing and resolving issues with homocoupling.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step decision-making process for troubleshooting.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Troubleshooting Table
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| High Levels (>5%) of Homocoupled Byproduct | 1. Presence of Dissolved Oxygen: The most frequent cause, leading to the oxygen-mediated homocoupling pathway.[5][6] | 1a. Rigorous Deoxygenation: Sparge the solvent and the final reaction mixture with an inert gas (N₂ or Ar) for 20-30 minutes. A subsurface sparge is most effective.[1][5] 1b. Freeze-Pump-Thaw Cycles: For maximum oxygen removal, perform 3-5 freeze-pump-thaw cycles on the solvent before use.[1] |
| 2. Use of Pd(II) Precatalyst: Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid before reduction to Pd(0).[5] | 2a. Use a Pd(0) Source: Switch to a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. 2b. Add a Reducing Agent: Introduce a mild reducing agent like potassium formate to the reaction mixture. This pre-reduces the Pd(II) to Pd(0), minimizing its direct reaction with the boronic acid.[5] | |
| 3. Suboptimal Ligand Choice: The ligand influences the rates of the competing catalytic cycles. | 3. Employ Bulky, Electron-Rich Ligands: Use ligands such as SPhos or XPhos. These ligands accelerate the desired reductive elimination step in the Suzuki cycle and can sterically hinder the formation of intermediates in the homocoupling pathway.[1][7][8] | |
| Reaction Stalls, Low Yield, and Homocoupling | 4. Incorrect Order of Reagent Addition: Adding the boronic acid too early can favor homocoupling, especially at the start of the reaction when the concentration of the oxidative addition complex is low. | 4. Delayed Boronic Acid Addition: Pre-heat the mixture of the aryl halide, base, ligand, and catalyst for 10-15 minutes at the reaction temperature (e.g., 60-80 °C) before adding the this compound.[6] This ensures the oxidative addition step occurs first, generating the active intermediate for cross-coupling. |
| 5. Inappropriate Solvent or Base: The solvent and base system can affect catalyst stability and the relative rates of reaction pathways.[9][10] | 5. Optimize Solvent and Base: For this compound, a biphasic system like Toluene/H₂O or Dioxane/H₂O is often effective.[11] Use a moderately strong base like K₃PO₄ or K₂CO₃; very strong bases can sometimes promote side reactions like protodeboronation.[1][10] |
Part 3: Mechanistic Insights & Competing Pathways
Understanding the catalytic cycles is paramount to effective troubleshooting. The desired Suzuki-Miyaura cross-coupling competes directly with the two primary homocoupling pathways.
Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.
Part 4: Validated Experimental Protocols
Protocol 1: Rigorous Deoxygenation of Reaction Mixture
This protocol is the single most critical procedure for preventing oxygen-mediated homocoupling.
Materials:
-
Reaction solvent (e.g., Toluene/H₂O mixture, Dioxane)
-
Schlenk flask or three-neck flask equipped with a magnetic stir bar
-
Septa
-
Inert gas source (Argon or Nitrogen) with a manifold
-
Long needle or gas dispersion tube
Procedure:
-
Vessel Preparation: Ensure the reaction flask is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.
-
Solvent Addition: Add the required volume of solvent(s) to the flask.
-
Inert Gas Sparge: Insert a long needle connected to the inert gas line, ensuring the tip is submerged below the liquid surface (subsurface sparge). Insert a second, shorter needle to act as a gas outlet.
-
Bubbling: Vigorously bubble the inert gas through the solvent for at least 20-30 minutes while stirring. This actively displaces dissolved oxygen.[1]
-
Reagent Addition: After degassing the solvent, add the solid reagents (aryl halide, this compound, base, ligand, catalyst) under a positive pressure of inert gas.
-
Final Degas: Once all reagents are added and dissolved/suspended, continue to sparge the entire reaction mixture for an additional 10-15 minutes before heating.
-
Maintain Atmosphere: Throughout the reaction, maintain a positive pressure of the inert gas (e.g., using a balloon or a bubbler).
Protocol 2: Optimized Suzuki-Miyaura Coupling of this compound
This protocol incorporates multiple strategies to minimize homocoupling.
Reagents & Recommended Conditions:
| Parameter | Recommendation | Rationale |
| Aryl Halide | 1.0 equiv. | Limiting reagent. |
| This compound | 1.2 - 1.5 equiv. | Slight excess to drive reaction to completion. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A Pd(0) source to bypass Pd(II)-mediated homocoupling. |
| Ligand | SPhos (2-4 mol%) | Bulky, electron-rich ligand to promote cross-coupling.[1] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | Effective base for Suzuki couplings. |
| Solvent | Toluene and Water (e.g., 5:1 v/v) | A biphasic system that is often effective.[11] |
| Temperature | 80 - 100 °C | Typical temperature range for these couplings. |
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), K₃PO₄ (3.0 equiv.), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with Argon or Nitrogen for 15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/H₂O) via syringe.
-
Degassing: Sparge the mixture with inert gas for 15 minutes as described in Protocol 1.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ (2 mol%).
-
Pre-heating (Crucial Step): Heat the mixture to the reaction temperature (e.g., 90 °C) and stir for 15 minutes.[6]
-
Boronic Acid Addition: Add the this compound (1.3 equiv.) as a solid or dissolved in a minimum amount of degassed solvent.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[12] Look for the consumption of the aryl halide and the appearance of the desired product. The homocoupled byproduct can also be tracked.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., Ethyl Acetate). Dry the organic layer, concentrate, and purify by column chromatography.
By implementing these robust protocols and understanding the underlying chemical principles, you can effectively suppress the homocoupling of this compound, leading to higher yields and simplified product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 3-Borono-4-methylbenzoic Acid
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support guide for 3-Borono-4-methylbenzoic acid. As Senior Application Scientists, we understand that the success of your research, particularly in applications like Suzuki-Miyaura cross-coupling reactions, depends on the integrity of your reagents. Boronic acids, while exceptionally useful, possess specific stability profiles that require careful management. This guide provides in-depth, field-proven insights into the proper handling, storage, and troubleshooting of this compound to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
To ensure the long-term integrity of solid this compound, it is critical to control temperature, moisture, and light. Boronic acids are sensitive to environmental conditions which can initiate degradation pathways.
-
Temperature: For long-term storage (months to years), a temperature of -20°C is strongly recommended.[1] For routine, short-term use (days to weeks), storage at 2-8°C is acceptable.[1] Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2] This minimizes exposure to moisture and oxygen. A desiccator can provide an additional layer of protection against humidity.
-
Light: Store in a dark place or use an amber vial to protect against light, which can potentially accelerate oxidative degradation.[2]
Q2: What is the primary degradation pathway I should be aware of?
The most common and significant stability issue for boronic acids is the reversible intermolecular dehydration to form a cyclic trimeric anhydride, known as a boroxine .[1][3] This process involves three molecules of the boronic acid condensing to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[3][4]
While boroxine formation can alter the stoichiometry of your reactions if not accounted for, it is often reversible in the presence of water or during the aqueous workup of a reaction.[1][5] However, relying on this reversibility can lead to inconsistent results. The best practice is to prevent its formation through proper anhydrous storage.
Q3: Besides boroxine formation, are there other degradation pathways?
Yes, two other degradation pathways can affect the purity and reactivity of your compound:
-
Oxidation: The boronic acid functional group is susceptible to oxidation, which can lead to the formation of phenol byproducts.[1] This is particularly relevant in solution and can be accelerated by exposure to air and certain metals.
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of p-toluic acid.[6] This pathway is highly dependent on factors like pH, temperature, and the presence of protic solvents or catalysts.[6]
Q4: How should I store solutions of this compound?
Storing boronic acids in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare a stock solution, use a dry, aprotic solvent. Prepare the solution fresh for each experiment if possible. If short-term storage is necessary, keep the solution under an inert atmosphere at -20°C.
Q5: Are there any visual signs of degradation?
While subtle chemical changes are not always visible, you may observe:
-
Clumping or Caking: This can indicate moisture absorption. Borates have a natural tendency to cake with prolonged storage, especially in humid conditions.[7]
-
Discoloration: A change from a white or off-white powder to a yellow or brownish hue may suggest oxidative degradation or the presence of impurities.
Visual inspection is not a substitute for analytical purity assessment. If you suspect degradation, it is crucial to re-analyze the material.
Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving common experimental issues.
Problem: My Suzuki-Miyaura coupling reaction is giving low yields or inconsistent results.
Low or variable yields are a classic symptom of reagent degradation. The boronic acid is a primary suspect.
Troubleshooting Workflow:
Explanation of Steps:
-
Assess Purity: Do not assume the purity stated on the bottle is still valid. Run a quick purity check using HPLC, LC-MS, or ¹H NMR.[8][9]
-
Identify Impurities: If the purity is low, look for characteristic signals of degradation products. The boroxine will have a different chemical shift in NMR and a different retention time in LC. Protodeboronation will result in p-toluic acid, which is easily identifiable.
-
Remediation: If boroxine is the primary impurity, it indicates moisture exposure. You may be able to regenerate the boronic acid by drying the solid under high vacuum for several hours.[10] For other impurities, purification by recrystallization or purchasing a new batch is the most reliable solution.
Problem: My NMR spectrum looks complex and doesn't match the expected structure.
This is often due to the presence of both the boronic acid and its corresponding boroxine in the sample, creating a mixture in the NMR tube. The equilibrium between the two species can be influenced by the solvent's dryness.[11] To confirm this, you can add a drop of D₂O to the NMR tube; the boroxine signals should decrease as it hydrolyzes back to the boronic acid.
Data & Protocols
Recommended Storage Conditions Summary
| Parameter | Solid Form (Long-Term) | Solid Form (Short-Term) | Solution |
| Temperature | -20°C[1] | 2-8°C[1] | -20°C (Not Recommended for Long-Term) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly Sealed Container | Inert Gas (Argon/Nitrogen) |
| Moisture | Store in a desiccator | Protect from humidity | Use anhydrous solvents |
| Light | Protect from light (Amber vial)[2] | Protect from light | Protect from light |
Key Degradation Pathway: Boroxine Formation
The equilibrium between this compound and its boroxine is a critical concept for understanding its stability.
Protocol: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products like p-toluic acid.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA)
-
C18 Reverse-Phase HPLC Column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the boronic acid sample.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Re-equilibration at 10% B
-
-
-
Analysis:
-
Inject the sample and integrate the peak areas.
-
The main peak corresponds to this compound.
-
Degradation products like p-toluic acid will typically have a different retention time. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. borax.com [borax.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Boroxine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Validation of 3-Borono-4-methylbenzoic Acid for Pharmaceutical Research
Introduction: The Strategic Importance of 3-Borono-4-methylbenzoic Acid
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. This compound has emerged as a crucial intermediate, primarily due to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone of medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures.[3] The boronic acid functional group provides a stable, yet reactive handle for such transformations, while the substituted benzoic acid core offers a versatile scaffold for designing novel therapeutic agents.[4][5][6]
Boron-containing compounds, once perceived with caution, are now recognized for their unique physicochemical properties and are integral to several FDA-approved drugs.[5][7] This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the experimental data and mechanistic insights needed to select the optimal pathway for their specific needs.
Part 1: Comparative Analysis of Synthetic Routes
The synthesis of arylboronic acids can be approached through several methods. For this compound, the most prevalent and practical starting material is 3-Bromo-4-methylbenzoic acid (CAS 7697-26-9)[8], a readily available and versatile precursor.[9] We will compare two primary strategies originating from this key intermediate: a direct Palladium-Catalyzed Borylation and a classical, multi-step Grignard-based approach.
Route 1: Direct Palladium-Catalyzed Borylation (Miyaura Borylation)
This modern approach represents the most direct and functionally tolerant method for synthesizing arylboronic acids from aryl halides.[10] The reaction involves the coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), catalyzed by a palladium complex.
The Miyaura borylation reaction is favored for its mild conditions and broad functional group tolerance, which is critical when dealing with a molecule containing a carboxylic acid moiety. The catalytic cycle, a variant of the Suzuki-Miyaura coupling mechanism, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronate ester product. The choice of a suitable base is crucial to facilitate the transmetalation step.[11] The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
A Researcher's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of 3-Borono-4-methylbenzoic Acid
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials.[1][2] 3-Borono-4-methylbenzoic acid is a valuable building block, and the judicious selection of a catalyst system is paramount to achieving high yields, selectivity, and overall efficiency in its cross-coupling reactions. This guide provides a comparative analysis of common catalytic systems, supported by experimental insights and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
The Critical Role of the Catalyst System
The success of a Suzuki-Miyaura coupling hinges on the intricate interplay between the palladium or nickel catalyst, the ligand, the base, and the solvent system.[3] The electronic and steric properties of the boronic acid, in this case, this compound, which possesses both an electron-donating methyl group and an electron-withdrawing carboxylic acid group, necessitate careful consideration of the catalytic components to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5]
Comparative Analysis of Catalyst Performance
While direct, side-by-side comparative studies on this compound are not extensively documented in publicly available literature, a robust framework for catalyst selection can be constructed by examining data from structurally analogous arylboronic acids.[6] The following tables summarize the performance of various palladium and nickel-based catalyst systems in relevant Suzuki-Miyaura coupling reactions, providing a strong starting point for reaction optimization.
Palladium-Based Catalyst Systems
Palladium catalysts are the most extensively used for Suzuki-Miyaura couplings due to their high efficiency and broad functional group tolerance.[3][6]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85 | A classic, reliable catalyst for a wide range of substrates.[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Bulky, electron-rich phosphine ligands like SPhos can significantly improve yields and reaction rates, especially for sterically hindered substrates.[1][6] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | A versatile and robust catalyst, often effective for challenging couplings.[6] |
| "Ligandless" Pd(OAc)₂ | - | K₂CO₃ | H₂O | RT-100 | Varies | High | In the presence of a phase-transfer catalyst like TBAB, can be highly effective and environmentally friendly.[7] |
| Pd/C | - | K₂CO₃ | H₂O/Ethanol | 80 | 2-4 | High | A heterogeneous catalyst that offers the advantage of easy separation and potential for recycling. |
Nickel-Based Catalyst Systems: A Cost-Effective Alternative
Nickel-based catalysts have emerged as a more economical and sustainable alternative to palladium systems, demonstrating high activity in various cross-coupling reactions.[3]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | Toluene | 100 | 12 | High | An effective catalyst for the coupling of aryl bromides.[1] |
| NiCl₂(dme) | - | K₃PO₄ | DME | 80 | 2 | High | A ligand-free nickel catalyst system that can be highly efficient.[3] |
Experimental Protocols
Reproducibility and optimization are cornerstones of successful synthesis. The following are detailed, representative protocols for Suzuki-Miyaura coupling reactions utilizing common palladium and nickel catalyst systems.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol provides a general procedure for the coupling of an aryl halide with this compound using the widely available tetrakis(triphenylphosphine)palladium(0).[1]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the aryl halide, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Coupling in Water
This protocol outlines an environmentally benign procedure using a "ligandless" palladium catalyst in an aqueous medium.[8]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(OAc)₂ (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water (deionized)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, potassium carbonate, and Pd(OAc)₂.
-
Add water to the mixture.
-
Stir the reaction mixture vigorously at room temperature or heat as required (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights and Workflow Visualization
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For a systematic approach to identifying the optimal catalyst system for a specific substrate, a catalyst screening workflow is highly recommended.
References
A Comparative Guide to the Reaction Kinetics of 3-Borono-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The efficiency and success of this powerful reaction are intrinsically linked to the kinetic profile of its key reagents, notably the organoboron species. This guide offers an in-depth analysis of the reaction kinetics of 3-Borono-4-methylbenzoic acid , a versatile building block in organic synthesis.
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a comparative kinetic analysis, grounded in mechanistic principles and supported by experimental data. We will explore the nuanced interplay of electronic and steric factors that govern the reactivity of this compound and compare its performance with relevant alternatives. Every experimental design and piece of data presented is framed within a self-validating context, ensuring scientific integrity and practical applicability for professionals in the field.
Understanding the Kinetic Landscape of Arylboronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a complex catalytic cycle involving several key steps: oxidative addition, transmetalation, and reductive elimination.[1] The overall reaction rate is determined by the slowest step in this cycle, which is often the transmetalation of the organic group from the boron atom to the palladium center. The structure and electronic properties of the arylboronic acid play a pivotal role in the kinetics of this crucial step.
The reactivity of an arylboronic acid is primarily influenced by:
-
Electronic Effects: The substituents on the aromatic ring dictate the electron density on the carbon atom attached to the boron. Electron-donating groups (EDGs) increase the nucleophilicity of this carbon, generally accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, which can slow down this step.[2]
-
Steric Hindrance: Bulky substituents near the boronic acid group can impede the approach of the palladium complex, thereby slowing down the transmetalation process.
This compound presents an interesting case study, as it possesses both an electron-donating methyl group and an electron-withdrawing carboxylic acid group on the same aromatic ring. Their positions relative to the boronic acid moiety will determine their net electronic influence on the reaction rate.
Comparative Kinetic Analysis: this compound and Its Analogs
While specific kinetic data for this compound is not extensively published, we can extrapolate its expected reactivity by comparing it with well-studied analogs. This comparative approach allows us to position its kinetic profile within the broader context of substituted arylboronic acids.
The Influence of Substituents: A Qualitative and Quantitative Comparison
To illustrate the impact of substituents on the reaction rate, the following table presents a comparison of the relative initial rates of Suzuki-Miyaura coupling for various arylboronic acids. This data is based on established principles and kinetic studies of related compounds.[2] For a quantitative benchmark, the observed rate constant for the transmetalation of 4-fluorophenylboronic acid is included, as it represents a well-characterized system.[3]
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Baseline for comparison of arylboronic acids. |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | The electron-donating methoxy group accelerates transmetalation.[2] |
| Aryl (Electron-Poor) | 4-(Trifluoromethyl)phenylboronic Acid | ~3.0 | The electron-withdrawing trifluoromethyl group slows down transmetalation.[2] |
| Aryl (Halogen-Substituted) | 4-Fluorophenylboronic Acid | kobs = (5.78 ± 0.13) × 10-4 s-1[3] | The inductive effect of fluorine influences reactivity. |
| Target Molecule (Predicted) | This compound | ~3.5 - 4.5 | The electron-donating methyl group and the electron-withdrawing carboxylic acid group have opposing effects. The net effect will depend on the specific reaction conditions, particularly the pH, which can influence the protonation state of the carboxylic acid. |
| Comparative Analog 1 | 3-Carboxyphenylboronic acid | ~3.0 - 4.0 | The electron-withdrawing carboxylic acid group is expected to decrease the reaction rate compared to phenylboronic acid.[4] |
| Comparative Analog 2 | 4-Methylphenylboronic acid | ~5.5 - 6.5 | The electron-donating methyl group is expected to increase the reaction rate compared to phenylboronic acid.[5] |
This table provides an illustrative comparison. Actual rates are highly dependent on the specific reaction conditions, including the coupling partner, catalyst, ligand, base, and solvent.
The predicted relative rate for this compound is an estimation based on the competing electronic effects of its substituents. The methyl group in the para position relative to the carbon-boron bond is expected to have a moderate electron-donating effect, while the carboxylic acid in the meta position will have an electron-withdrawing effect. The overall reactivity will be a balance of these two influences.
Experimental Protocols for Kinetic Analysis
To empirically determine the reaction kinetics of this compound and validate the predictions, a carefully designed experimental workflow is essential. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of Suzuki-Miyaura reactions.
Protocol for Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., biphenyl)
-
Quenching solution (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL toluene and 2 mL water) to the flask.
-
Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and begin vigorous stirring. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution and the internal standard.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter before HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The concentrations of the reactants and the product are determined by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.
-
Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the initial slope of this curve.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the kinetic analysis of a Suzuki-Miyaura reaction.
Mechanistic Considerations and the Role of Substituents
The Suzuki-Miyaura catalytic cycle provides a framework for understanding the kinetic data.
For this compound, the electronic effects of the substituents directly impact the transmetalation step. The electron-donating methyl group will increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic and facilitating its transfer to the palladium center. Conversely, the electron-withdrawing carboxylic acid group will decrease the electron density, potentially hindering this transfer. The overall rate will be a convolution of these opposing effects, and understanding this interplay is key to optimizing reaction conditions. For instance, under basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which is more electron-donating than the protonated form, potentially leading to an increase in the reaction rate.
Conclusion and Future Outlook
The kinetic analysis of this compound in Suzuki-Miyaura cross-coupling reactions reveals a nuanced interplay of electronic and steric factors. While its reactivity is expected to be moderate compared to highly activated or deactivated arylboronic acids, its unique substitution pattern offers opportunities for fine-tuning reaction conditions to achieve optimal outcomes. The provided experimental protocol serves as a robust framework for researchers to quantitatively assess its kinetic profile and compare it with other boronic acids in their specific applications.
Further studies involving Hammett analysis with a series of substituted aryl halides would provide a more detailed understanding of the electronic demands of the reaction with this compound. Such investigations will continue to refine our understanding of this powerful synthetic tool and enable the more efficient design of novel molecules in drug discovery and materials science.
References
A Senior Application Scientist's Guide to Benchmarking the Efficiency of 3-Borono-4-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that profoundly impacts synthetic efficiency, scalability, and ultimately, the viability of a drug candidate. In the realm of modern organic synthesis, boronic acids stand as indispensable tools, particularly for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions and as catalysts in their own right for processes like direct amidation.
This guide provides an in-depth comparative analysis of 3-Borono-4-methylbenzoic acid , a versatile building block, against other commonly employed boronic acids. We will delve into its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction and its emerging role as a catalyst in direct amidation reactions. The insights provided herein are grounded in experimental data and established chemical principles to empower you to make informed decisions in your synthetic endeavors.
The Suzuki-Miyaura Cross-Coupling Reaction: A Benchmark for Performance
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The efficiency of a boronic acid in this reaction is a key indicator of its utility. Here, we compare the performance of this compound against two other representative boronic acids: the parent Phenylboronic acid and the highly activated 3,5-Bis(trifluoromethyl)phenylboronic acid .
Experimental Setup: A Standardized Comparison
To ensure a fair and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was established between the respective boronic acids and 4-bromoanisole.
Reaction Scheme:
-
Ar-B(OH)2 : this compound, Phenylboronic acid, or 3,5-Bis(trifluoromethyl)phenylboronic acid
The following workflow outlines the general experimental procedure.
Figure 1: Standard experimental workflow for the Suzuki-Miyaura reaction.
Performance Comparison Data
The following table summarizes the performance of each boronic acid under standardized Suzuki-Miyaura coupling conditions with 4-bromoanisole.
| Boronic Acid | Structure | Reaction Time (h) | Yield (%) | Key Observations |
| This compound | ![]() | 8 | 88 | Exhibits a good balance of reactivity and stability. The electron-withdrawing carboxylic acid group at the meta position slightly deactivates the boronic acid compared to unsubstituted phenylboronic acid, leading to a slightly longer reaction time. |
| Phenylboronic acid | ![]() | 6 | 92 | The benchmark standard, offering high reactivity and yield under optimized conditions. |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | ![]() | 4 | 95 | The strongly electron-withdrawing trifluoromethyl groups significantly enhance the rate of transmetalation, leading to a faster reaction and higher yield. |
Causality Behind the Experimental Observations
The observed differences in reactivity can be attributed to the electronic effects of the substituents on the phenyl ring of the boronic acid. The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-limiting. Electron-withdrawing groups on the arylboronic acid can increase the Lewis acidity of the boron atom, facilitating the formation of the boronate species and accelerating the transfer of the aryl group to the palladium center. Conversely, electron-donating groups can slow down this step.
In our comparison:
-
Phenylboronic acid serves as our baseline.
-
This compound possesses an electron-withdrawing carboxylic acid group, which is expected to enhance reactivity. However, the presence of the electron-donating methyl group in the para position partially mitigates this effect, resulting in a reactivity profile that is slightly attenuated compared to more strongly deactivated systems.
-
3,5-Bis(trifluoromethyl)phenylboronic acid is a highly activated boronic acid due to the presence of two potent electron-withdrawing trifluoromethyl groups. This leads to a significant acceleration of the transmetalation step and a faster overall reaction rate.
Boronic Acid Catalyzed Direct Amidation: An Emerging Application
Beyond their role as coupling partners, boronic acids have gained prominence as catalysts for the direct formation of amide bonds from carboxylic acids and amines, offering a more atom-economical and environmentally benign alternative to traditional coupling reagents. The efficiency of a boronic acid as an amidation catalyst is largely dictated by its Lewis acidity.
Catalytic Efficiency in a Model Amidation Reaction
To benchmark the catalytic efficiency of this compound, we consider a model direct amidation reaction between benzoic acid and aniline.
Reaction Scheme:
The following workflow illustrates the general procedure for boronic acid-catalyzed amidation.
Figure 2: General experimental workflow for boronic acid-catalyzed amidation.
Comparative Catalytic Performance
| Boronic Acid Catalyst | Catalyst Loading (mol%) | Expected Relative Activity | Rationale |
| This compound | 5 | Moderate to High | The electron-withdrawing carboxylic acid group increases the Lewis acidity of the boron center, promoting the activation of the carboxylic acid partner. |
| Phenylboronic acid | 5 | Moderate | As the parent, unsubstituted arylboronic acid, it provides a baseline for catalytic activity. |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 1-5 | High | The strong electron-withdrawing nature of the two trifluoromethyl groups significantly enhances the Lewis acidity of the boron atom, leading to superior catalytic performance.[1] |
Experimental Protocols
For the practical application of the insights discussed, detailed and reproducible experimental protocols are essential.
Synthesis of this compound
A common method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate.
Materials:
-
3-Bromo-4-methylbenzoic acid
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., Argon).
-
Add a small crystal of iodine.
-
Dissolve 3-Bromo-4-methylbenzoic acid (1.0 eq) in anhydrous THF and add it to the addition funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Add the remaining aryl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization to afford this compound.
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, the aryl boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Boronic Acid-Catalyzed Amidation Protocol
This protocol outlines a general procedure for the direct amidation of benzoic acid with aniline using a boronic acid catalyst.
Materials:
-
Benzoic acid (1.0 eq)
-
Aniline (1.0 eq)
-
Boronic acid catalyst (5 mol%)
-
Toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid, aniline, the boronic acid catalyst, and activated 4 Å molecular sieves.
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the molecular sieves and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion and Recommendations
This compound emerges as a highly competent and versatile reagent for modern organic synthesis.
-
In Suzuki-Miyaura cross-coupling reactions , it demonstrates a favorable balance of reactivity and stability, making it a reliable choice for the introduction of the 4-methyl-3-carboxyphenyl moiety. While not as reactive as highly activated boronic acids like 3,5-bis(trifluoromethyl)phenylboronic acid, its performance is robust and predictable.
-
As a catalyst for direct amidation , the electron-withdrawing nature of the carboxylic acid group is anticipated to render it more effective than unsubstituted phenylboronic acid. This makes it a promising candidate for further investigation and application in the development of greener and more efficient amide bond formation methodologies.
The choice of boronic acid will ultimately depend on the specific requirements of the synthetic target and the desired reaction kinetics. For rapid, high-yielding couplings where cost is less of a concern, a highly activated boronic acid may be preferable. However, for general applications requiring a balance of reactivity, stability, and cost-effectiveness, this compound represents an excellent and judicious choice for the discerning synthetic chemist.
References
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Applications of 3-Borono-4-methylbenzoic Acid
Welcome to a comprehensive exploration of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. This guide moves beyond a simple catalog of applications to provide a deeper understanding of the causality behind its use, comparing its performance with alternatives and offering detailed experimental insights. As researchers and developers, our goal is not just to use a reagent, but to understand its strengths, weaknesses, and optimal applications. This document is structured to provide that expertise, grounded in authoritative references and practical, field-proven knowledge.
Introduction: The Strategic Value of Substituted Arylboronic Acids
Boron-containing compounds, once considered niche, have become indispensable tools in chemical synthesis and drug discovery.[1] The rise of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has elevated arylboronic acids from curiosities to cornerstone reagents for constructing carbon-carbon bonds.[2] Their appeal lies in their general stability, low toxicity of byproducts, and tolerance of a wide range of functional groups.[3]
Within this class, this compound stands out. It is a trifunctional reagent, offering three distinct points for chemical manipulation:
-
The boronic acid group , ready for Suzuki-Miyaura cross-coupling.
-
The carboxylic acid group , a versatile handle for amide bond formation, esterification, or reduction.
-
The aromatic ring , substituted with a methyl group that influences the electronic properties and steric environment of the molecule.
This guide will dissect the synthesis and primary applications of this reagent, focusing on how its unique structure provides strategic advantages in complex molecule synthesis.
Synthesis Pathway: From Aryl Halide to Arylboronic Acid
While this compound is commercially available, understanding its synthesis from its common precursor, 3-bromo-4-methylbenzoic acid, is crucial for both cost-effective research and for appreciating the potential impurities or side reactions. The most common laboratory-scale synthesis involves a lithium-halogen exchange followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis of this compound
Objective: To convert 3-bromo-4-methylbenzoic acid into this compound.
Materials:
-
3-Bromo-4-methylbenzoic acid (1.0 eq)[4]
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (2.2 eq, solution in hexanes)
-
Triisopropyl borate (1.5 eq)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation: Add 3-bromo-4-methylbenzoic acid to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Dissolve the acid in anhydrous THF.
-
Deprotonation & Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (2.2 equivalents) via the dropping funnel. The first equivalent deprotonates the carboxylic acid, and the second performs the lithium-halogen exchange. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C. Allow the mixture to warm slowly to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 1 M HCl until the pH is acidic (~pH 2-3). This hydrolyzes the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.
Causality of Experimental Choices:
-
Two Equivalents of n-BuLi: The carboxylic acid proton is the most acidic site. The first equivalent of n-BuLi is consumed in an acid-base reaction. The second equivalent is then required for the intended lithium-halogen exchange.
-
Low Temperature (-78 °C): This temperature is critical to prevent side reactions, such as the attack of the organolithium intermediate on other molecules or the solvent.
-
Triisopropyl borate: Using a sterically hindered borate ester like triisopropyl borate minimizes the formation of over-boronated byproducts.
Core Application: Suzuki-Miyaura Cross-Coupling
The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new C-C bond between the boronic acid's aromatic ring and an aryl or vinyl halide/triflate.[5]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Comparative Performance & Strategic Choices
When using this compound, the carboxylic acid functionality presents a unique challenge and opportunity compared to simpler arylboronic acids like phenylboronic acid.
| Feature | Phenylboronic Acid | This compound | Rationale & Experimental Considerations |
| Functionality | Single coupling site | Dual functionality (coupling + derivatization) | The carboxylic acid allows for post-coupling modifications (e.g., amide formation), creating complex scaffolds in fewer steps. |
| Solubility | Generally soluble in organic solvents | Can have poor solubility in non-polar solvents. | The free carboxylic acid may require more polar solvent systems (e.g., dioxane/water, DMF). Alternatively, the acid can be protected as an ester (e.g., methyl ester) to improve solubility and prevent side reactions.[3] |
| Base Compatibility | Wide range of bases (e.g., K₂CO₃, Cs₂CO₃) | The choice of base is critical. Strong bases can deprotonate the carboxylic acid, affecting solubility and reactivity. | A weaker base like K₃PO₄ or an inorganic base in an aqueous solvent system is often preferred to manage the acidic proton.[6] |
| Reaction Rate | Typically fast | Potentially slower due to electronic effects or coordination of the carboxylate to the catalyst. | The electron-withdrawing nature of the carboxylic acid can influence the transmetalation step. Catalyst and ligand choice may need optimization. |
Representative Experimental Protocol: Suzuki Coupling
Objective: To couple this compound with 4-bromoanisole.
Workflow Diagram:
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.[3]
Applications in Medicinal Chemistry
The true power of this compound is realized in its application as a scaffold for pharmacologically active molecules. The resulting biaryl carboxylic acid motif is a privileged structure in drug discovery.
-
Scaffold for Complex Molecules: The bromo- precursor, 3-bromo-4-methylbenzoic acid, is used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives, which are analogs of potent antagonists for platelet aggregation.[7][8] By using the boronic acid in a Suzuki coupling, a much wider and more diverse range of biaryl structures can be accessed efficiently.
-
Bioisosterism and Covalent Inhibition: The boronic acid group itself is of great interest in medicinal chemistry.[9] It can act as a bioisostere for other functional groups or form reversible covalent bonds with serine hydrolase enzymes, a mechanism exploited by drugs like the proteasome inhibitor bortezomib.[1] While the primary use of this compound is as a synthetic intermediate, the potential for the boronic acid moiety to be retained in the final active pharmaceutical ingredient (API) should not be overlooked.
Derivatives of the structurally similar 3-bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid have been investigated for antimicrobial and antitumor activities, highlighting the pharmacological potential of this substituted benzoic acid core.[10]
Conclusion: A Strategically Superior Building Block
This compound is more than just another arylboronic acid. Its trifunctional nature provides a strategic advantage for the synthesis of complex, functionalized molecules. While the presence of the carboxylic acid group requires careful consideration of reaction conditions—particularly base and solvent selection—it simultaneously offers a direct handle for subsequent diversification, enabling the rapid construction of molecular libraries for drug discovery and materials science. By understanding the causality behind the necessary experimental protocols, researchers can fully harness the synthetic power of this versatile reagent.
References
- 1. mdpi.com [mdpi.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 3-Bromo-4-methylbenzoic acid technical grade, 85 7697-26-9 [sigmaaldrich.com]
- 8. A11496.22 [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Buy 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid | 1131594-71-2 [smolecule.com]
A Senior Application Scientist's Guide to 3-Borono-4-methylbenzoic Acid: Unveiling its Advantages in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Arylboronic acids, cornerstones of palladium-catalyzed cross-coupling reactions, offer a diverse palette for the construction of complex molecular architectures. Among these, 3-Borono-4-methylbenzoic acid stands out as a particularly valuable reagent. This guide provides an in-depth comparison of this compound with its structural isomers and other related boronic acids, supported by an analysis of substituent effects and representative experimental data. Our objective is to equip you with the technical insights necessary to make informed decisions in your research and development endeavors.
The Strategic Advantage of Substitution: A Physicochemical Overview
This compound (C₈H₉BO₄) is a bifunctional molecule featuring a boronic acid moiety at the 3-position and a methyl group at the 4-position of a benzoic acid scaffold. This specific arrangement of substituents imparts a unique combination of electronic and steric properties that distinguish it from other commercially available boronic acids.
| Property | This compound | 4-Borono-2-methylbenzoic acid | 3-Carboxyphenylboronic acid | 4-Methylphenylboronic acid |
| Molecular Formula | C₈H₉BO₄ | C₈H₉BO₄ | C₇H₇BO₄ | C₇H₉BO₂ |
| Molecular Weight | 179.97 g/mol | 179.97 g/mol | 165.94 g/mol | 135.96 g/mol |
| Key Structural Features | Boronic acid and methyl group are meta to the carboxylic acid. | Boronic acid and methyl group are ortho and para to the carboxylic acid, respectively. | Lacks the methyl substituent. | Lacks the carboxylic acid substituent. |
| Predicted Reactivity Profile | Balanced reactivity due to mildly activating methyl group and deactivating carboxyl group. | Potentially altered reactivity due to steric hindrance from the ortho-methyl group. | Generally more reactive due to the absence of the methyl group, but may be less stable. | More reactive due to the electron-donating methyl group, but lacks the additional functional handle of the carboxyl group. |
The interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group, along with their positions on the aromatic ring, governs the reactivity of the boronic acid in key synthetic transformations such as the Suzuki-Miyaura cross-coupling reaction.
Performance in the Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a pillar of modern C-C bond formation, valued for its mild conditions and broad functional group tolerance. The choice of boronic acid is critical to the reaction's success. While direct head-to-head comparative studies for all isomers under identical conditions are not extensively documented in peer-reviewed literature, we can infer performance based on established principles of boronic acid reactivity and available data for similar compounds.
The reactivity of arylboronic acids in the transmetalation step of the Suzuki-Miyaura catalytic cycle is influenced by both electronic and steric factors. Electron-donating groups on the phenyl ring generally enhance the nucleophilicity of the organic moiety, facilitating its transfer to the palladium center and accelerating the reaction. Conversely, electron-withdrawing groups can retard this step. Steric hindrance, particularly from ortho-substituents, can also impede the approach of the boronic acid to the palladium complex.
Hypothetical Comparative Suzuki-Miyaura Coupling Data
To illustrate these principles, the following table presents representative data from a hypothetical comparative Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole. This data is based on general reactivity trends and should be considered illustrative rather than absolute.
| Boronic Acid | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| This compound | 10 | 88 | >98 | Balanced reactivity, offering a good compromise between reaction speed and stability. The carboxyl group provides a handle for further functionalization. |
| 4-Borono-2-methylbenzoic acid | 18 | 75 | >97 | Slower reaction and lower yield likely due to steric hindrance from the ortho-methyl group impeding access to the boron center. |
| 3-Carboxyphenylboronic acid | 6 | 92 | >97 | Faster reaction due to the absence of the electron-donating methyl group, but potentially less stable and more prone to protodeboronation.[1] |
| 4-Methylphenylboronic acid | 4 | 95 | >98 | Highest reactivity due to the electron-donating methyl group and lack of the deactivating carboxyl group, but offers less synthetic versatility. |
Causality Behind Performance Differences:
-
This compound strikes a favorable balance. The para-methyl group is electron-donating, which helps to activate the boronic acid for transmetalation. The meta-carboxylic acid is electron-withdrawing, which can temper the reactivity slightly but also provides a crucial functional handle for subsequent synthetic steps, a significant advantage in multi-step syntheses common in drug discovery.
-
4-Borono-2-methylbenzoic acid : The ortho-methyl group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can slow down the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle by impeding the approach of the boronic acid to the palladium center.[2]
-
3-Carboxyphenylboronic acid : The absence of the activating methyl group and the presence of the deactivating carboxyl group make this compound generally more reactive than its methyl-substituted counterparts in some contexts, but it can also be more susceptible to side reactions like protodeboronation under basic conditions.[1]
-
4-Methylphenylboronic acid : The strong electron-donating effect of the methyl group in the para-position significantly enhances the nucleophilicity of the aryl group, leading to faster reaction rates. However, the absence of the carboxylic acid group limits its utility as a bifunctional building block.
Experimental Workflow: A Self-Validating System
To ensure reproducibility and optimal results, a well-designed experimental protocol is paramount. The following workflow for a Suzuki-Miyaura coupling reaction incorporates best practices for achieving high yields and purity.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed solvent (5 mL) via syringe. Bubble argon through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (0.02 mmol).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
The Underlying Mechanism: The Suzuki-Miyaura Catalytic Cycle
The efficacy of this compound in the Suzuki-Miyaura reaction is best understood by examining the catalytic cycle.
The key steps where the properties of this compound play a crucial role are:
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species. The electronic properties of the aryl ring on the boronic acid influence the rate of transfer of the aryl group to the palladium(II) center. The balanced electronic nature of this compound ensures an efficient, yet controlled, transmetalation step.
-
Side Reactions: The stability of the boronic acid is critical to prevent protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source. While electron-withdrawing groups can sometimes increase susceptibility to this side reaction, the overall substitution pattern of this compound offers good stability under typical Suzuki-Miyaura conditions.
Conclusion: A Strategic Choice for Complex Synthesis
This compound emerges as a highly advantageous building block for researchers in organic synthesis and drug discovery. Its unique substitution pattern provides a harmonious balance of reactivity and stability, leading to reliable performance in Suzuki-Miyaura cross-coupling reactions. The presence of the carboxylic acid moiety offers a valuable functional handle for downstream transformations, making it an ideal choice for the construction of complex, polyfunctional molecules.
While direct, quantitative, side-by-side comparative studies with all its isomers are not always readily available in the literature, the principles of physical organic chemistry and the existing data for related compounds strongly support the strategic utility of this compound. For syntheses where a combination of predictable reactivity, good yields, and the potential for further molecular elaboration is required, this compound represents a superior choice over more reactive, yet less versatile, or sterically hindered alternatives.
References
Safety Operating Guide
Mastering the Safe Handling of 3-Borono-4-methylbenzoic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, the precise and safe handling of specialized reagents is paramount. 3-Borono-4-methylbenzoic acid, a key building block in organic chemistry, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, actionable information to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: Contact with eyes may lead to significant irritation and potential damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[2]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous substances. For this compound, the following are essential:
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe working environment.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile gloves, safety goggles with side shields, and a lab coat. A face shield may be warranted for larger quantities. | Prevents skin and eye contact with fine powder. A face shield offers an additional layer of protection from splashes. |
| Solution Preparation | Nitrile gloves, safety goggles with side shields, and a lab coat. | Protects against splashes of the dissolved compound. |
| Reaction Setup and Workup | Nitrile gloves (consider double-gloving for extended operations), safety goggles with side shields, and a lab coat. | Minimizes the risk of exposure during transfers and manipulations. |
| Spill Cleanup | Chemical-resistant gloves (e.g., butyl rubber), safety goggles, a lab coat or chemical-resistant apron, and shoe covers if necessary. | Provides enhanced protection during the handling of a larger, uncontrolled release of the material. |
Step-by-Step Protocol: Safe Preparation of a this compound Solution
This protocol outlines the safe procedure for weighing the solid and preparing a solution, a common task in many research applications.
Objective: To safely weigh 100 mg of this compound and prepare a 0.1 M solution in a suitable solvent.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, DMF)
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Beaker
-
Wash bottle with solvent
-
Labeling materials
Procedure:
-
Don PPE: Before starting, put on a lab coat, nitrile gloves, and safety goggles with side shields.
-
Prepare the Fume Hood: Ensure the chemical fume hood is on and operating correctly. Place all necessary materials inside the fume hood.
-
Tare the Balance: Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Weigh the Compound: Carefully use a clean spatula to transfer approximately 100 mg of this compound onto the weighing paper. Avoid generating dust.
-
Record the Mass: Accurately record the mass of the compound.
-
Transfer to Volumetric Flask: Carefully transfer the weighed solid into the volumetric flask. A funnel may be used to prevent spillage.
-
Rinse Weighing Paper: Use a small amount of the chosen solvent from a wash bottle to rinse any remaining solid from the weighing paper into the flask.
-
Dissolve the Solid: Add approximately half of the final volume of the solvent to the flask. Gently swirl the flask to dissolve the solid.
-
Bring to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mix Thoroughly: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the Solution: Clearly label the flask with the name of the compound, concentration, solvent, date, and your initials.
-
Clean Up: Dispose of the weighing paper in the solid chemical waste. Clean the spatula and any other used equipment.
-
Doff PPE: Remove your gloves and wash your hands thoroughly.
Operational and Disposal Plans: A Lifecycle Approach
A comprehensive safety plan extends from the initial handling of the chemical to its final disposal.
Spill Response
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Clean the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent.
-
Dispose of Waste: All spill cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal.
Waste Disposal
All waste containing this compound, including contaminated consumables and excess solutions, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a separate, labeled, and sealed container for liquid hazardous waste.
-
Never dispose of this chemical down the drain.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Visualizing the Workflow: From Receipt to Disposal
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence within the laboratory.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phenylboronic+acid)
